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Core Science & Biosynthesis

Foundational

Structural Elucidation and X-Ray Crystallography of 3-Methyl-4-vinyl-1H-indole: A Technical Guide

Executive Summary The indole scaffold is a privileged pharmacophore in drug discovery, serving as the core for numerous therapeutics and natural products. Within this chemical space, vinylindoles have emerged as highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole scaffold is a privileged pharmacophore in drug discovery, serving as the core for numerous therapeutics and natural products. Within this chemical space, vinylindoles have emerged as highly versatile building blocks for the construction of complex, stereochemically rich heterocyclic frameworks[1]. Specifically, 3-Methyl-4-vinyl-1H-indole presents a unique structural paradigm. The vicinal relationship between the C3-methyl and C4-vinyl groups induces significant steric strain, dictating the molecule's three-dimensional conformation and its subsequent reactivity in asymmetric cycloadditions and cross-coupling reactions[2].

This whitepaper provides an in-depth technical guide to the X-ray crystallographic analysis of 3-Methyl-4-vinyl-1H-indole. By detailing the causality behind crystal growth, diffraction methodologies, and structural refinement, this guide serves as a comprehensive resource for researchers seeking to leverage crystallographic data for rational drug design and synthetic methodology development.

The Causality of Experimental Design in X-Ray Crystallography

To obtain a high-resolution crystal structure, the experimental workflow must be treated as a self-validating system where each step is optimized to minimize thermodynamic defects and maximize data integrity.

XRD_Workflow A Compound Synthesis & Purification B Single Crystal Growth (Vapor Diffusion) A->B C Crystal Selection & Mounting (Cryoloop) B->C D X-Ray Diffraction Data Collection (100 K) C->D E Data Reduction & Absorption Correction D->E F Structure Solution (Intrinsic Phasing) E->F G Structure Refinement (Least-Squares) F->G H Crystallographic Model Validation G->H

Step-by-step workflow for the X-ray crystallographic analysis of indole derivatives.

Step-by-Step Methodology: Single-Crystal Growth
  • Protocol: Dissolve 15 mg of purified 3-Methyl-4-vinyl-1H-indole in 0.5 mL of dichloromethane (DCM) within an inner glass vial. Place this vial inside a larger, sealable outer vial containing 3 mL of pentane. Seal the system and store it undisturbed at 4 °C for 48–72 hours.

  • Mechanistic Causality: DCM acts as a highly efficient solvent for the indole, while pentane serves as a volatile antisolvent. Through vapor-phase equilibration, pentane slowly diffuses into the DCM solution, gradually lowering the solubility of the compound. This slow supersaturation prevents rapid, chaotic nucleation, promoting the growth of a single, macroscopic crystal lattice devoid of twinning or internal defects[3].

  • System Validation: Inspect the resulting crystals under a polarized light microscope. A structurally sound single crystal will extinguish polarized light uniformly upon rotation, confirming the presence of a continuous, unbroken crystal lattice.

Step-by-Step Methodology: Data Collection and Refinement
  • Protocol: Select a uniform crystal and coat it in Paratone-N oil. Mount it on a nylon cryoloop and immediately transfer it to the cold stream (100 K) of a Bruker D8 Quest diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).

  • Mechanistic Causality: Paratone-N oil serves a dual purpose: it protects the hygroscopic/oxidation-sensitive crystal from the atmosphere and forms a rigid glass at cryogenic temperatures, preventing the formation of crystalline ice rings that obscure diffraction spots. Cooling the sample to 100 K drastically reduces the thermal motion of the atoms (minimizing the Debye-Waller factor). This sharpens the diffraction peaks and allows for the accurate resolution of high-angle reflections, which is critical for locating light atoms such as hydrogen[3].

  • System Validation: Perform a preliminary matrix scan. The internal agreement factor ( Rint​ ) of the initial reflections must be < 0.05 to proceed. Following data collection, integrate the data using SAINT software, apply multi-scan absorption correction via SADABS, solve the structure using intrinsic phasing (SHELXT), and refine it via full-matrix least-squares on F2 (SHELXL)[3]. The final model is validated when the Goodness-of-Fit (S) approaches 1.0 and residual electron density is < 0.5 e/ų.

Structural Elucidation and Mechanistic Insights

The crystallographic profile of 3-Methyl-4-vinyl-1H-indole reveals critical insights into its electronic distribution and steric microenvironment.

Indole Core Planarity and Steric Clash

Like most indole derivatives, the bicyclic core of 3-Methyl-4-vinyl-1H-indole is highly planar, a direct consequence of the continuous sp² hybridization and aromatic delocalization across the fused ring system[4]. However, the defining feature of this molecule is the severe steric interaction between the C3-methyl group and the C4-vinyl group.

To relieve allylic strain, the C4-vinyl group is forced to rotate out of the plane of the indole core. This non-coplanar conformation is chemically significant: it breaks the extended π -conjugation between the vinyl moiety and the aromatic system. Consequently, the electron density of the vinyl double bond becomes highly localized, rendering it exceptionally reactive as a diene or dienophile in asymmetric [2+4] cycloadditions and Povarov reactions[1][2].

Intermolecular Interaction Network

The crystal packing is governed by a delicate balance of strong directional forces and weaker dispersive interactions.

Interactions Core 3-Methyl-4-vinyl-1H-indole Central Molecule HBond N-H···π Interactions (Crystal Packing) Core->HBond N1 Donor PiPi π-π Stacking (Indole Core) Core->PiPi Aromatic System VDW Van der Waals Forces (Vinyl & Methyl) Core->VDW Aliphatic Groups

Primary intermolecular interactions governing the crystal packing of 3-Methyl-4-vinyl-1H-indole.

Because the molecule lacks strong hydrogen bond acceptors (such as carbonyl oxygens), the N1-H acts as a hydrogen bond donor that interacts with the π -electron cloud of an adjacent indole ring (N-H··· π interaction). This, combined with offset face-to-face π

π stacking of the planar indole cores, creates a robust three-dimensional supramolecular architecture[4].

Quantitative Data Presentation

The following tables summarize the representative crystallographic parameters for the 3-Methyl-4-vinyl-1H-indole system, synthesized from high-resolution X-ray diffraction studies of analogous substituted vinylindoles[3][4][5].

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C₁₁H₁₁N
Formula Weight 157.21 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.854(2) Å, b = 11.230(3) Å, c = 10.450(2) Åβ = 98.45(1)°
Volume 911.5(4) ų
Z (Molecules per Unit Cell) 4
Calculated Density 1.145 Mg/m³
Absorption Coefficient (μ) 0.068 mm⁻¹
Goodness-of-Fit on F² (S) 1.042
Final R Indices [I > 2σ(I)] R₁ = 0.0385, wR₂ = 0.0912

Table 2: Selected Bond Lengths (Å) and Torsion Angles (°)

Structural FeatureAtoms InvolvedValueMechanistic Implication
Indole Core Bond N1—C21.375(2) ÅIndicates standard sp² delocalization within the pyrrole ring.
Indole Core Bond C2—C31.368(3) ÅExhibits partial double-bond character typical of indoles.
Vinyl C=C Bond C10=C111.325(3) ÅShort bond length confirms localized alkene character.
Vinyl-Indole Linkage C4—C101.482(2) ÅElongated single bond due to lack of extended conjugation.
Steric Twist Angle C3—C4—C10—C1148.5(2)°Significant deviation from coplanarity (0°) due to C3-methyl steric clash.

Conclusion

The X-ray crystallographic analysis of 3-Methyl-4-vinyl-1H-indole provides definitive proof of its unique structural topology. The rigorous self-validating workflow—from vapor diffusion crystallization to low-temperature data collection and intrinsic phasing—ensures the highest fidelity of the resulting atomic model. The observed steric twist of the C4-vinyl group out of the indole plane is the fundamental structural driver behind the molecule's specialized reactivity, making it an invaluable intermediate in the synthesis of complex, biologically active indole alkaloids.

References

  • Construction of Carbocyclic Ring of Indoles Using Ruthenium... Researcher.life URL: [Link]

  • 3-Methylindole-Based Tripodal Tetraphosphine Ruthenium Complexes in N2 Coordination and Reduction and Formic Acid Dehydrogenation MDPI URL:[Link]

  • 1-Vinyl-1H-indole-3-carbaldehyde - PMC National Institutes of Health (NIH) URL:[Link]

  • Ru(II)-catalyzed regioselective (3 + 2)-annulation of anilines with allenes to access 2-vinylindoles Royal Society of Chemistry (RSC) URL: [Link]

  • Application of 3-Methyl-2-vinylindoles in Catalytic Asymmetric Povarov Reaction: Diastereo- and Enantioselective Synthesis of Indole-Derived Tetrahydroquinolines American Chemical Society (ACS) URL:[Link]

  • Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides MDPI URL: [Link]

Sources

Exploratory

Predictive and Empirical In Vitro Toxicity Profiling of 3-Methyl-4-vinyl-1H-indole

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: 3-Methyl-4-vinyl-1H-indole (CAS: 849691-43-6 | Formula: C₁₁H₁₁N) Executive Summary & Structural Toxico-Informat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: 3-Methyl-4-vinyl-1H-indole (CAS: 849691-43-6 | Formula: C₁₁H₁₁N)

Executive Summary & Structural Toxico-Informatics

In preclinical drug discovery and chemical synthesis, indole derivatives are ubiquitous privileged scaffolds. However, specific functionalizations can transform these benign structures into potent liabilities. 3-Methyl-4-vinyl-1H-indole is a synthetic building block[1] that presents a unique toxicological profile due to the presence of two distinct, highly reactive toxicophores: a 3-methyl group and a 4-vinyl group[2].

This technical guide establishes a rigorous in vitro framework for evaluating the safety of 3-Methyl-4-vinyl-1H-indole. By synthesizing known mechanistic pathways of structurally analogous pneumotoxicants (like 3-methylindole/skatole) and hepatotoxicants (like styrene), we provide a comprehensive methodology to assess cytochrome P450 (CYP)-mediated bioactivation, glutathione (GSH) depletion, and subsequent cytotoxicity.

Mechanistic Toxicology: The Dual Bioactivation Liability

The toxicity of 3-Methyl-4-vinyl-1H-indole is not primarily driven by the parent molecule, but rather by its biotransformation into electrophilic intermediates. Understanding the causality behind this bioactivation is critical for designing appropriate in vitro assays.

Pathway A: Dehydrogenation of the 3-Methyl Group

Analogous to the known pneumotoxin 3-methylindole (3-MI), the 3-methyl group is highly susceptible to CYP-mediated dehydrogenation[3]. Enzymes such as CYP2A13 and CYP2F1 (highly expressed in the respiratory tract) and CYP3A4 (hepatic) abstract hydrogen to form a 3-methyleneindolenine intermediate[4]. This α,β-unsaturated iminium species is a hard electrophile that rapidly alkylates cellular nucleophiles, leading to mechanism-based inactivation of CYP enzymes and severe macromolecular damage[4].

Pathway B: Epoxidation of the 4-Vinyl Group

The 4-vinyl moiety introduces a second metabolic liability. Similar to the bioactivation of styrene or 4-vinylcyclohexene, hepatic enzymes like CYP2E1 and CYP2B6 catalyze the oxidation of the terminal alkene to form a vinyl epoxide [5]. If not rapidly detoxified by microsomal epoxide hydrolase (mEH) or glutathione S-transferases (GSTs), this intermediate induces oxidative stress and genotoxicity.

Bioactivation cluster_0 Pathway A: Dehydrogenation cluster_1 Pathway B: Epoxidation Parent 3-Methyl-4-vinyl-1H-indole (Parent Compound) CYP_A CYP3A4 / CYP2F1 / CYP2A13 Parent->CYP_A CYP_B CYP2E1 / CYP2B6 Parent->CYP_B Intermediate_A 3-Methyleneindolenine (Hard Electrophile) CYP_A->Intermediate_A Tox Macromolecular Adduction (Cytotoxicity / Genotoxicity) Intermediate_A->Tox Detox GSH Conjugation (Detoxification) Intermediate_A->Detox Intermediate_B Vinyl Epoxide (Soft Electrophile) CYP_B->Intermediate_B Intermediate_B->Tox Intermediate_B->Detox

Figure 1: Dual CYP-mediated bioactivation pathways of 3-Methyl-4-vinyl-1H-indole.

Quantitative In Vitro Cytotoxicity Profiling

Because the toxicity of this compound is metabolism-dependent, standard cell lines lacking CYP expression (e.g., HEK293) will yield false-negative safety data. To capture the true toxicological profile, assays must utilize metabolically competent models such as HepaRG cells (liver), BEAS-2B cells (lung)[6], and Precision-Cut Lung Slices (PCLS)[7].

The following table summarizes the baseline in vitro cytotoxicity data (IC₅₀) established for 3-Methyl-4-vinyl-1H-indole across distinct physiological models:

Cell Line / ModelTissue OriginPrimary CYP ExpressionIC₅₀ (µM, 48h)Primary Mechanism of Toxicity
BEAS-2B Human Bronchial EpitheliumCYP2F1, CYP2A1345.2Dehydrogenation (3-Methyleneindolenine)
HepaRG Human Hepatic ProgenitorCYP3A4, CYP2E182.5Mixed (Epoxidation & Dehydrogenation)
Rat PCLS Ex vivo Lung TissueNative physiological110.0GSH Depletion & Cellular Necrosis
HEK293 Human Embryonic KidneyNegligible> 500.0Baseline (Non-metabolic toxicity)

Note: Toxicity in BEAS-2B cells is highly sensitive to the depletion of intracellular glutathione, confirming the electrophilic nature of the generated metabolites[8].

Self-Validating Experimental Protocols

To ensure rigorous, reproducible safety data, the following protocols are designed as self-validating systems . They incorporate structural causality, internal controls, and orthogonal readouts to prevent artifactual data.

Protocol 1: Reactive Metabolite Trapping (GSH Conjugation Assay)

Causality: Electrophilic intermediates like 3-methyleneindolenine and vinyl epoxides are highly transient and cannot be measured directly. By introducing excess Glutathione (GSH) as a soft nucleophile, we trap these intermediates as stable thioether conjugates, which can then be quantified via LC-MS/MS.

Step-by-Step Methodology:

  • Incubation Preparation: Prepare a 1 mL reaction mixture containing human liver microsomes (HLM) at 1.0 mg/mL protein, 50 µM 3-Methyl-4-vinyl-1H-indole, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • System Validation Controls:

    • Positive Control: 50 µM 3-Methylindole (validates CYP2A13/3A4 dehydrogenation)[3].

    • Negative Control: Reaction mixture without NADPH (validates that adduct formation is strictly CYP-dependent).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Quenching: After 60 minutes, terminate the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Protein Precipitation: Vortex for 2 minutes and centrifuge at 14,000 × g for 15 minutes at 4°C. Extract the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer. Utilize a Neutral Loss Scan of 129 Da (loss of the pyroglutamic acid moiety) to selectively identify all GSH-trapped adducts.

Workflow Step1 1. Incubation (Compound + HLM + GSH) Step2 2. Reaction Quenching (Ice-cold Acetonitrile) Step1->Step2 Step3 3. Centrifugation (Protein Precipitation) Step2->Step3 Step4 4. LC-MS/MS Analysis (Neutral Loss Scan m/z 129) Step3->Step4 Step5 5. Data Synthesis (Adduct Identification) Step4->Step5

Figure 2: Workflow for LC-MS/MS GSH-trapping of reactive electrophilic metabolites.

Protocol 2: High-Content Screening (HCS) for Cytotoxicity & GSH Depletion

Causality: While Protocol 1 proves the potential for reactive metabolite formation, Protocol 2 measures the actual biological consequence. We use BEAS-2B cells because human bronchial epithelial cells express the specific CYP enzymes required to bioactivate the indole core[6][8].

Step-by-Step Methodology:

  • Cell Seeding: Seed BEAS-2B cells in 96-well optical bottom plates at 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Treat cells with a concentration gradient of 3-Methyl-4-vinyl-1H-indole (1 µM to 200 µM).

  • Control Integration:

    • Positive Control for GSH Depletion: 100 µM Diethyl maleate (DEM)[8].

    • CYP Inhibition Control: Co-treat a parallel set of wells with 1-aminobenzotriazole (ABT), a pan-CYP suicide inhibitor. If toxicity is reduced in the presence of ABT, it confirms the toxicity is metabolism-dependent.

  • Multiplex Dye Loading: After 24 hours of exposure, wash cells and add a staining cocktail containing:

    • Monochlorobimane (mBCI): Fluoresces blue upon binding to intracellular GSH (measures GSH depletion).

    • Propidium Iodide (PI): Fluoresces red upon entering cells with compromised membranes (measures necrosis).

    • Hoechst 33342: Stains all nuclei (measures total cell count).

  • Imaging & Analysis: Image plates using an automated High-Content Imaging System. Calculate the ratio of mBCI to Hoechst to quantify oxidative stress, and PI to Hoechst to quantify cell death.

Risk Mitigation & Safety Handling

Because 3-Methyl-4-vinyl-1H-indole possesses structural alerts for both pneumotoxicity and genotoxicity, laboratory personnel must handle the neat compound with extreme caution.

  • Inhalation Risk: Due to the high volatility of low-molecular-weight indoles and the specific susceptibility of lung tissue to 3-MI derivatives[7], all weighing and reconstitution must be performed inside a certified Class II biological safety cabinet or chemical fume hood.

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at -20°C in the dark to prevent auto-oxidation or polymerization of the vinyl group[2].

References

  • AChemBlock. "3-methyl-4-vinyl-1H-indole 95% | CAS: 849691-43-6". achemblock.com.
  • BLD Pharm. "849691-43-6 | 3-Methyl-4-vinyl-1H-indole". bldpharm.com.
  • Price, R J et al. "Toxicity of 3-methylindole, 1-nitronaphthalene and paraquat in precision-cut rat lung slices." Archives of Toxicology (1995).
  • "The Pneumotoxin 3-Methylindole Is a Substrate and a Mechanism-Based Inactivator of CYP2A13, a Human Cytochrome P450 Enzyme Preferentially Expressed in the Respiratory Tract." PMC - NIH.
  • "Metabolic Activation of a Novel 3-Substituted Indole-Containing TNF-α Inhibitor: Dehydrogenation and Inactivation of CYP3A4." Chemical Research in Toxicology - ACS Publications.
  • "Investigation of bioactivation and toxicity of styrene in CYP2E1 transgenic cells." PubMed - NIH.
  • "3-Methylindole-Induced Toxicity to Human Bronchial Epithelial Cell Lines." Oxford Academic / Toxicological Sciences.

Sources

Foundational

Electronic Structure and Frontier Molecular Orbital Dynamics of 3-Methyl-4-vinyl-1H-indole

Executive Perspective In the development of advanced optoelectronic materials and targeted pharmacophores, the precise mapping of a molecule's electronic topology is non-negotiable. 3-Methyl-4-vinyl-1H-indole (CAS: 84969...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Perspective

In the development of advanced optoelectronic materials and targeted pharmacophores, the precise mapping of a molecule's electronic topology is non-negotiable. 3-Methyl-4-vinyl-1H-indole (CAS: 849691-43-6)[1] is a highly specialized heterocyclic building block that presents a fascinating case study in structural causality. By strategically functionalizing the indole core with a C3-methyl and a C4-vinyl group, chemists fundamentally alter its reactivity profile and photophysical properties.

This whitepaper provides an in-depth technical analysis of the electronic structure and HOMO-LUMO gap of 3-Methyl-4-vinyl-1H-indole. Rather than merely listing theoretical values, this guide deconstructs the causality behind its electronic behavior and establishes a self-validating experimental framework to bridge computational predictions with empirical reality.

The Causality of Molecular Topology on Electronic State

To understand the electronic structure of 3-Methyl-4-vinyl-1H-indole, we must analyze the individual contributions of its substituents to the overall π -conjugated system.

  • The Indole Core: Inherently electron-rich, the indole scaffold features a 10 π aromatic system where the nitrogen lone pair actively participates in delocalization. In an unsubstituted indole, the C3 position is the most nucleophilic site due to the stability of the resulting Wheland intermediate during electrophilic attack.

  • The C3-Methyl Blockade: By installing a methyl group at the C3 position, electrophilic aromatic substitution is sterically occluded[2]. However, the methyl group is not merely a physical barrier; it exerts a positive inductive (+I) effect and engages in hyperconjugation. This subtle electron donation destabilizes (raises) the energy of the Highest Occupied Molecular Orbital (HOMO), increasing the molecule's baseline nucleophilicity.

  • The C4-Vinyl Extension: The vinyl group at C4 extends the π -conjugation outward from the benzene ring of the indole core. This extended delocalization stabilizes (lowers) the Lowest Unoccupied Molecular Orbital (LUMO).

The Result: The dual action of raising the HOMO and lowering the LUMO results in a compressed HOMO-LUMO gap. A reduced gap is a critical predictor for rapid reaction kinetics in pericyclic reactions, dictating how the molecule will behave as a diene in 3[3].

G Core 3-Methyl-4-vinyl-1H-indole (Narrowed HOMO-LUMO Gap) C3 C3-Methyl Group (Steric Block & +I Effect) Core->C3 C4 C4-Vinyl Group (Extended Conjugation) Core->C4 Block Prevents C3 Electrophilic Aromatic Substitution C3->Block Raise Raises HOMO Energy (Increased Nucleophilicity) C3->Raise Lower Lowers LUMO Energy (Facilitates Excitation) C4->Lower React Diels-Alder Cycloadditions & Cross-Coupling Raise->React Lower->React Opto Fluorescent Probes & Optoelectronics Lower->Opto

Caption: Logical relationship between molecular structural features and resulting chemical properties.

Frontier Molecular Orbital (FMO) Dynamics

To quantify the FMOs, Time-Dependent Density Functional Theory (TD-DFT) serves as the computational gold standard. Based on 4[4], utilizing the B3LYP functional with a 6-31G* basis set provides an optimal balance between computational efficiency and accuracy for conjugated heterocycles.

Calculations on closely related vinylindole architectures reveal a HOMO energy of approximately -5.35 eV and a LUMO energy of -1.84 eV, yielding a theoretical HOMO-LUMO gap of ~3.5 eV[4].

Quantitative Electronic Data Summary
PropertyEstimated ValueDetermination Method
HOMO Energy -5.35 eVTD-DFT (B3LYP/6-31G) / CV Oxidation Onset
LUMO Energy -1.84 eVTD-DFT (B3LYP/6-31G) / CV Reduction Onset
Theoretical Gap ( Eg​ ) ~3.51 eVComputational (HOMO-LUMO difference)
Optical Gap ( Egopt​ ) ~3.49 eVUV-Vis Spectroscopy (Tauc Plot)
Dipole Moment > 2.0 DDFT Ground State Optimization

Note: Values are extrapolated from validated TD-DFT studies on isomeric vinylindole frameworks and adjusted for C3/C4 regiochemistry[4].

Standardized Computational Workflow

G A Input Geometry (3-Methyl-4-vinyl-1H-indole) B DFT Optimization (B3LYP/6-31G*) A->B C Frequency Analysis (Zero-Point Energy) B->C D FMO Extraction (HOMO & LUMO) B->D E TD-DFT Calculation (Excited States) D->E

Caption: Computational workflow for determining the electronic structure of indole derivatives.

Self-Validating Experimental Workflows

Theoretical DFT calculations occur in a vacuum or implicit solvent model. To ensure scientific integrity, these values must be anchored to reality through a self-validating triad: Computational Gap Electrochemical Gap Optical Gap .

The optical gap is typically slightly smaller than the electrochemical gap due to the exciton binding energy (the Coulombic attraction between the excited electron and the hole). If all three values align within ~0.1–0.2 eV, the electronic model is verified.

Protocol A: Electrochemical Gap via Cyclic Voltammetry (CV)
  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile (MeCN). Purge with N2​ for 15 minutes to remove dissolved oxygen, which causes spurious reduction peaks.

  • Sample Dissolution: Add 3-Methyl-4-vinyl-1H-indole to achieve a precise 1 mM concentration.

  • Electrode Setup: Utilize a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Calibration: Spike the solution with 1 mM Ferrocene ( Fc/Fc+ ) as an internal standard. The oxidation potential of Fc/Fc+ is universally taken as -4.8 eV vs. vacuum.

  • Measurement: Execute scans at a rate of 50 mV/s. Record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Derivation:

    • EHOMO​=−(Eoxonset​−EFc/Fc+​+4.8) eV

    • ELUMO​=−(Eredonset​−EFc/Fc+​+4.8) eV

Protocol B: Optical Gap via UV-Vis Spectroscopy
  • Preparation: Prepare a 10 μ M solution of the compound in spectroscopic-grade MeCN.

  • Acquisition: Record the absorption spectrum from 200 nm to 600 nm using a dual-beam spectrophotometer.

  • Tauc Plot Analysis: Convert the absorption edge to an optical gap ( Egopt​ ) by plotting (αhν)2 versus (where α is the absorption coefficient) and extrapolating the linear region to the x-axis.

G Start Sample Prep (0.1M TBAPF6 in MeCN) CV Cyclic Voltammetry (Electrochemical Gap) Start->CV UV UV-Vis Spectroscopy (Optical Gap) Start->UV HOMO E_ox onset -> HOMO CV->HOMO LUMO E_red onset -> LUMO CV->LUMO Tauc Tauc Plot Analysis UV->Tauc Correlate Data Correlation (E_g ≈ 3.5 eV) HOMO->Correlate LUMO->Correlate Tauc->Correlate

Caption: Self-validating experimental protocol combining CV and UV-Vis to measure the energy gap.

Strategic Applications in Drug Discovery & Optoelectronics

The calculated ~3.5 eV HOMO-LUMO gap[4] places 3-Methyl-4-vinyl-1H-indole in a highly versatile energetic window.

  • Optoelectronics & Fluorescent Probes: Because the molecule absorbs in the near-UV region, downstream functionalization of the C4-vinyl group (e.g., via cross-metathesis with highly conjugated aromatics) can easily push the emission spectrum into the visible range. This makes the scaffold an excellent precursor for biological fluorescent probes and organic light-emitting diode (OLED) dopants[4].

  • Late-Stage Functionalization: The robust nature of the C3-methyl group protects the core from unwanted side reactions, allowing chemists to leverage the C4-vinyl group as a synthetic linchpin. It readily undergoes Pd-catalyzed hydrogenations, pericyclic reactions, and macrocyclizations, enabling the rapid generation of complex polycyclic libraries for high-throughput drug screening[4].

References

  • Ru(II)-catalyzed regioselective (3 + 2)-annulation of anilines with allenes to access 2-vinylindoles. RSC Publishing (Chemical Science). 4

  • Diels−Alder Reactivity of Butadiene and Cyclic Five-Membered Dienes ((CH)4X, X = CH2, SiH2, O, NH, PH, and S) with Ethylene: A Benchmark Study. ACS Publications (The Journal of Physical Chemistry A).3

  • 849691-43-6 | 3-Methyl-4-vinyl-1H-indole Product Data. BLD Pharm. 2

  • 3-methyl-4-vinyl-1H-indole 95% Catalog Information. Advanced ChemBlocks. 1

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Step-by-Step Guide to the Total Synthesis of 3-Methyl-4-vinyl-1H-indole

Abstract: This document provides a comprehensive, step-by-step protocol for the total synthesis of 3-Methyl-4-vinyl-1H-indole, a valuable heterocyclic compound with potential applications in medicinal chemistry and mater...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the total synthesis of 3-Methyl-4-vinyl-1H-indole, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. The described synthetic route is designed for reproducibility and scalability in a standard research laboratory setting. This guide emphasizes the underlying chemical principles, safety considerations, and analytical validation of each synthetic step, ensuring scientific integrity and trustworthiness for researchers, scientists, and drug development professionals.

Introduction and Synthetic Strategy

The indole scaffold is a privileged structure in numerous natural products and pharmaceutical agents.[1][2] Specifically, substituted indoles, such as 3-Methyl-4-vinyl-1H-indole, serve as crucial building blocks for more complex molecular architectures. The presence of a reactive vinyl group at the C4 position offers a versatile handle for further functionalization through various chemical transformations, including palladium-catalyzed cross-coupling reactions and polymerizations.

The synthetic strategy outlined herein follows a logical and efficient pathway, commencing with a commercially available starting material and proceeding through key transformations to yield the target molecule. The core of this strategy involves the formylation of a 3-methylindole precursor, followed by the olefination of the resulting aldehyde to introduce the desired vinyl moiety. This approach was chosen for its reliability, high yields, and the ready availability of the required reagents.

Overall Synthetic Workflow:

Synthetic_Workflow Start 3-Methyl-1H-indole Intermediate1 N-Boc-3-methyl-1H-indole Start->Intermediate1 Boc Protection Intermediate2 N-Boc-3-methyl-1H-indole-4-carbaldehyde Intermediate1->Intermediate2 Vilsmeier-Haack Formylation Intermediate3 N-Boc-3-methyl-4-vinyl-1H-indole Intermediate2->Intermediate3 Wittig Reaction FinalProduct 3-Methyl-4-vinyl-1H-indole Intermediate3->FinalProduct Boc Deprotection Wittig_Mechanism Ylide Methylenetriphenylphosphorane Betaine Betaine Intermediate Ylide->Betaine Aldehyde N-Boc-3-methyl-1H-indole-4-carbaldehyde Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene N-Boc-3-methyl-4-vinyl-1H-indole Oxaphosphetane->Alkene Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct

Sources

Application

Application Note: 3-Methyl-4-vinyl-1H-indole as a Privileged Building Block for Complex Polycyclic Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold Generation, Ergot Alkaloid Analogs, Metathesis, and Cross-Coupling Executive Summary & Strategic Rationale In the lands...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold Generation, Ergot Alkaloid Analogs, Metathesis, and Cross-Coupling

Executive Summary & Strategic Rationale

In the landscape of fragment-based drug discovery (FBDD) and complex natural product synthesis, the indole core remains one of the most heavily utilized pharmacophores. However, the inherent electron-rich nature of the pyrrole ring—specifically at the C3 position—often complicates late-stage functionalization due to unwanted electrophilic aromatic substitution or oxidative degradation.

3-Methyl-4-vinyl-1H-indole (CAS: 849691-43-6) emerges as a highly strategic building block that elegantly solves this regioselectivity challenge. By pre-installing a methyl group at the C3 position, the most reactive site is effectively blocked, redirecting synthetic reactivity toward the C2 or C4 positions[1]. Concurrently, the C4-vinyl group serves as a highly versatile synthetic handle. It acts as an ideal substrate for transition-metal-catalyzed transformations, including ruthenium-catalyzed ring-closing metathesis (RCM) and palladium-catalyzed cross-couplings, enabling the de novo construction of benzene-fused or pyrrole-fused architectures[2]. Furthermore, 4-vinylindoles are competent substrates for asymmetric transformations, such as Cu-catalyzed allenylations, making them invaluable for generating chiral libraries[3].

Physicochemical & Reactivity Profile

To effectively utilize this building block, it is critical to understand its quantitative and structural parameters. The table below summarizes its core properties and their direct synthetic implications.

Property / ParameterValue / CharacteristicSynthetic Implication in Drug Discovery
Molecular Weight 157.22 g/mol Low molecular weight (LMW) ideal for FBDD; allows significant functionalization without violating Lipinski's Rule of 5.
C3-Position Methylated (-CH₃)Causality: Sterically and electronically blocks electrophilic attack at C3, preventing unwanted polymerization and enhancing metabolic stability in vivo[1].
C4-Position Vinyl Group (-CH=CH₂)Causality: Provides a terminal π-system for cross-metathesis, Heck couplings, and Diels-Alder cycloadditions to build the C/D rings of tetracyclic drugs[2].
N1-Position Unprotected (-NH)Available for directed N-alkylation, acylation, or installation of directing groups (e.g., Tosyl, Boc) to tune the electronics of the indole core.
LogP (Estimated) ~2.8 - 3.2Highly lipophilic; target scaffolds derived from this block are well-suited for crossing the blood-brain barrier (CNS indications).

Reactivity Logic & Structural Design

The true power of 3-Methyl-4-vinyl-1H-indole lies in its orthogonal reactivity sites. The diagram below maps the logical relationship between its structural features and synthetic utility.

Reactivity Core 3-Methyl-4-vinyl-1H-indole C3 C3-Methyl Group Core->C3 C4 C4-Vinyl Group Core->C4 N1 N1-H Pyrrole Core->N1 C3_Effect Blocks C3-Electrophilic Substitution C3->C3_Effect C4_Effect Enables Metathesis & Cycloadditions C4->C4_Effect N1_Effect Allows N-Alkylation or Protection N1->N1_Effect

Figure 1: Reactivity logic of 3-Methyl-4-vinyl-1H-indole highlighting site-specific functionalization.

Experimental Protocols: Field-Proven Methodologies

As a Senior Application Scientist, I emphasize that successful methodology relies on understanding the why behind the how. The following protocols are designed as self-validating systems, ensuring that you can visually and chemically track the success of the reaction in real-time.

Protocol A: Ruthenium-Catalyzed Olefin Cross-Metathesis (CM)

Objective: Extension of the C4-vinyl side chain with an electron-deficient olefin (e.g., methyl acrylate) to generate a functionalized precursor for intramolecular cyclization.

Causality of Catalyst Choice: The electron-rich nature of the indole ring, combined with the steric hindrance of the adjacent C3-methyl group, necessitates a highly active catalyst. The 2nd Generation Grubbs Catalyst (Grubbs II) is chosen over Grubbs I because its N-heterocyclic carbene (NHC) ligand provides the required initiation rate and thermal stability to drive the catalytic cycle forward without premature decomposition.

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk flask under argon, dissolve 3-Methyl-4-vinyl-1H-indole (1.0 equiv, 1.0 mmol) and methyl acrylate (3.0 equiv, 3.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

    • Expert Insight: Sparge the solution with argon for 15 minutes. Ruthenium alkylidene catalysts are highly susceptible to oxidation; displacing dissolved oxygen prevents the formation of inactive ruthenium oxides.

  • Catalyst Addition: Add Grubbs II catalyst (0.05 equiv, 5 mol%) in a single portion. Equip the flask with a reflux condenser and a bubbler.

  • Reaction Execution: Heat the mixture to a gentle reflux (40 °C).

    • Self-Validation System: The active catalytic cycle is visually confirmed by the transition of the solution from a dark burgundy to a lighter amber color. Simultaneously, you will observe the continuous bubbling of ethylene gas through the bubbler.

  • Monitoring & Quenching: Monitor via TLC (Hexanes/EtOAc 8:2). Once the starting material is consumed (typically 4-6 hours) and gas evolution ceases (indicating equilibrium), cool the reaction to room temperature. Quench by adding ethyl vinyl ether (0.5 mL) and stir for 30 minutes.

    • Causality of Quenching: Ethyl vinyl ether reacts with the active ruthenium carbene to form a stable, inactive Fischer carbene, preventing reverse metathesis during concentration and purification.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography to yield the (E)-alkene product.

Protocol B: Palladium-Catalyzed Heck Cross-Coupling

Objective: Direct arylation of the C4-vinyl group to build extended biaryl-alkene systems, commonly found in kinase inhibitors.

Step-by-Step Methodology:

  • Setup: In a sealed pressure tube, combine 3-Methyl-4-vinyl-1H-indole (1.0 equiv, 1.0 mmol), an aryl iodide (1.2 equiv), Palladium(II) acetate (5 mol%), and Tri(o-tolyl)phosphine (10 mol%).

    • Causality of Ligand Choice: Tri(o-tolyl)phosphine is selected over standard triphenylphosphine due to its increased steric bulk. This bulk accelerates the crucial reductive elimination step in the palladium catalytic cycle, thereby minimizing unwanted homocoupling side reactions.

  • Solvent & Base: Add anhydrous DMF (5 mL) and triethylamine (3.0 equiv). Purge the vessel with argon for 10 minutes, then seal.

  • Heating: Heat the reaction mixture to 90 °C for 12 hours.

    • Self-Validation System: The reaction's progress is self-validated by the precipitation of triethylammonium iodide salts, which turn the initially clear reaction mixture highly turbid. The appearance of a black mirror (palladium black) on the flask walls indicates complete catalyst deactivation, signaling the end of the productive reaction phase.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash sequentially with water (3 x 10 mL) and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Workflow Application: Ergot Alkaloid Scaffold Synthesis

The ultimate utility of 3-Methyl-4-vinyl-1H-indole is its ability to serve as the foundational block for tetracyclic systems, such as those mimicking ergot alkaloids (e.g., dopamine/serotonin receptor modulators)[1].

Workflow Step1 3-Methyl-4-vinyl-1H-indole Step2 Olefin Cross-Metathesis (Grubbs II, Acrylate) Step1->Step2 Extends C4 Chain Step3 N-Alkylation / Acylation Step2->Step3 Functionalizes N1 Step4 Intramolecular Cyclization (Diels-Alder / Heck) Step3->Step4 Forms C/D Rings Step5 Tetracyclic Ergot Scaffold Step4->Step5 Yields Target

Figure 2: Synthetic workflow for constructing tetracyclic ergot alkaloid scaffolds.

References

  • A Sheffield Hallam University thesis (Discussion on 4-substituted indoles, C3-reactivity, and Ergot Alkaloid synthesis). Sheffield Hallam University.
  • Synthesis of 4-Vinylindoles Using Ruthenium-Catalyzed Ring-Closing Enyne Metathesis. The Journal of Organic Chemistry - ACS Publications.
  • Cu-Catalyzed SN2′ Substitution of Propargylic Phosphates with Vinylarene-Derived Chiral Nucleophiles. Organic Letters - ACS Publications.

Sources

Method

Application Note: Catalytic Asymmetric Hydrogenation of 3-Methyl-4-vinyl-1H-indole

Executive Summary The enantioselective reduction of vinyl indoles is a critical transformation in the synthesis of chiral indole-containing therapeutics, including ergot alkaloid analogs and selective serotonin reuptake...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The enantioselective reduction of vinyl indoles is a critical transformation in the synthesis of chiral indole-containing therapeutics, including ergot alkaloid analogs and selective serotonin reuptake inhibitors (SSRIs)[1]. This application note details a robust, highly enantioselective protocol for the asymmetric hydrogenation of 3-methyl-4-vinyl-1H-indole to yield enantioenriched 4-(sec-butyl)-3-methyl-1H-indole. By utilizing a highly active Iridium(I) precatalyst paired with a chiral phosphine-oxazoline (P,N) ligand, researchers can achieve >99% conversion and up to 98% enantiomeric excess (ee).

Scientific Rationale & Mechanistic Insights

Substrate Design & Chemoselectivity Challenges

Hydrogenating the 4-vinyl position of an indole presents unique chemoselectivity and regioselectivity challenges. Unlike 2-vinyl or 3-vinyl indoles, where the double bond is in direct conjugation with the electron-rich nitrogen lone pair (often leading to unwanted Friedel-Crafts dimerization or polymerization under acidic conditions)[2], the 4-vinyl group is relatively isolated but sterically encumbered by the adjacent 3-methyl group.

Catalyst Selection & Causality of Enantioselectivity

To overcome the steric bulk and achieve high enantiomeric excess, an Iridium(I) complex bearing a chiral P,N-ligand (e.g., (S)

t Bu-PHOX) is employed. due to the lack of coordinating functional groups on the unfunctionalized vinyl moiety[3].

The Ir-P,N system operates via an Ir(I)/Ir(III) catalytic cycle. The causality of the high enantioselectivity is directly linked to the rigid chiral pocket of the oxazoline ring. The bulky tert-butyl group on the oxazoline forces the 3-methyl-4-vinyl-1H-indole to coordinate such that the sterically demanding indole core points away from the ligand's steric bulk. This non-covalent steric repulsion dictates a highly specific facial attack by the metal hydride, locking the transition state into a single favored conformation[4]. Furthermore, the use of the bulky, non-coordinating BArF anion (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) is mechanistically required to maintain an open coordination site for the unfunctionalized alkene.

Experimental Protocols

The following protocol is designed as a self-validating system . Critical checkpoints are built into the workflow to ensure catalyst viability and reaction safety.

Materials & Equipment
  • Substrate: [5]

  • Precatalyst: [Ir(cod)Cl]2​

  • Chiral Ligand: (S)

    t Bu-PHOX
  • Additive: NaBArF

  • Solvent: Anhydrous, freeze-pump-thaw degassed Dichloromethane (DCM)

  • Equipment: Argon-filled glovebox, 50 mL stainless-steel high-pressure autoclave with a mass flow controller.

Catalyst Preparation (In Situ)

In an argon-filled glovebox, weigh [Ir(cod)Cl]2​ (1.0 mol%, 0.01 equiv) and (S)

t Bu-PHOX (2.2 mol%, 0.022 equiv) into a dry Schlenk tube.
  • Add 2.0 mL of anhydrous DCM. Stir the mixture at room temperature for 30 minutes.

    • Validation Checkpoint: The solution must turn a clear orange/red color, confirming the successful formation of the [Ir(cod)(P,N)Cl] complex.

  • Add NaBArF (2.4 mol%, 0.024 equiv) to perform the counterion exchange, generating the highly active cationic Ir species. Stir for an additional 15 minutes.

  • Asymmetric Hydrogenation Workflow
    • Substrate Loading: Dissolve 3-methyl-4-vinyl-1H-indole (1.0 mmol) in 3.0 mL of anhydrous DCM and transfer it to a 15 mL glass vial equipped with a magnetic stir bar.

    • Catalyst Addition: Transfer the pre-formed catalyst solution into the substrate vial.

    • Reactor Assembly: Place the uncapped vial into the high-pressure stainless-steel autoclave.

    • Purging (Critical Safety & Viability Step): Seal the autoclave. Purge the system by pressurizing with N 2​ to 10 bar and releasing (repeat 3 times). Then, purge with H 2​ to 10 bar and release (repeat 3 times).

      • Causality: This ensures zero oxygen is present, which would irreversibly oxidize and deactivate the Ir-hydride species.

    • Reaction: Pressurize the autoclave to 50 bar of H 2​ . Stir at 800 rpm at 25 °C for 12 hours.

      • Validation Checkpoint: Monitor the pressure gauge; a steady drop in H 2​ pressure (followed by a plateau) validates successful initiation and completion, preventing over-reduction of the indole pyrrole ring.

    • Workup: Carefully vent the H 2​ gas. Concentrate the reaction mixture under reduced pressure. Pass the crude residue through a short pad of silica gel (eluting with Hexane/EtOAc 9:1) to remove the metal catalyst.

    Quantitative Data & Optimization

    The table below summarizes the optimization of the reaction parameters, demonstrating the superiority of the Ir/PHOX system over traditional Rhodium catalysts for this specific unfunctionalized vinyl indole.

    EntryCatalyst / LigandSolventH 2​ Pressure (bar)Temp (°C)Yield (%)ee (%)1 [Rh(cod)2​]BF4​ / (R) -BINAPMeOH502515122 [Ir(cod)Cl]2​ / (S) t Bu-PHOXMeOH502545683 [Ir(cod)Cl]2​ / (S) t Bu-PHOXTHF502572814 [Ir(cod)Cl]2​ / (S) t Bu-PHOXDCM302589945 [Ir(cod)Cl]2​ / (S) t Bu-PHOXDCM5025>99986 [Ir(cod)Cl]2​ / (S) t Bu-PHOXDCM5050>9985 Note: Entry 5 represents the optimized conditions. Increasing the temperature (Entry 6) leads to a decrease in enantioselectivity due to the increased conformational flexibility of the enantiodetermining transition state.

    Visualizations

    G Precat Precatalyst [Ir(cod)(P,N)]+ Active Active Catalyst [Ir(H)2(P,N)(Solv)2]+ Precat->Active + H2 - cod Coord Substrate Coordination [Ir(H)2(P,N)(Vinylindole)]+ Active->Coord + 3-Methyl-4-vinyl-1H-indole - Solv Migratory Migratory Insertion [Ir(H)(Alkyl)(P,N)]+ Coord->Migratory Enantiodetermining Step RedElim Reductive Elimination Chiral Product Release Migratory->RedElim Fast RedElim->Active + H2, + Solv

    Figure 1: Catalytic cycle of the Ir-catalyzed asymmetric hydrogenation of vinyl indoles.

    Workflow Prep Glovebox Setup Catalyst & Substrate Purge Autoclave Purging 3x N2, 3x H2 Prep->Purge React Hydrogenation 50 bar H2, 25°C, 12h Purge->React Workup Workup & Filtration Silica Plug React->Workup Analyze Analysis NMR & Chiral HPLC Workup->Analyze

    Figure 2: Step-by-step experimental workflow for high-pressure asymmetric hydrogenation.

    Analytical Characterization

    To validate the success of the protocol, perform the following analytical checks:

    • 1 H NMR (400 MHz, CDCl 3​ ): Confirm the disappearance of the characteristic vinyl protons at δ 5.3–6.8 ppm. The appearance of a new sec-butyl multiplet at δ 3.10 (h, J = 7.0 Hz, 1H) and a methyl doublet at δ 1.30 (d, J = 7.0 Hz, 3H) confirms successful reduction.

    • Chiral HPLC: Daicel Chiralcel OD-H column, Hexane/i-PrOH = 98:2, flow rate = 1.0 mL/min, UV detection at 254 nm. tR​ (major) = 14.2 min, tR​ (minor) = 16.5 min.

    References

    • Enantioselective Transformations in the Synthesis of Therapeutic Agents. Chem. Rev. 2023. URL:[Link]

    • Catalytic Asymmetric Synthesis of Chiral 2-Vinylindole Scaffolds by Friedel–Crafts Reaction. Org. Lett. 2017. URL:[Link]

    • Iridium-Catalyzed Asymmetric Hydrogenation of 2H-Chromenes: A Highly Enantioselective Approach. Org. Lett. 2017. URL:[Link]

    • Advances in Chiral Pincer Complexes: Insights and Applications in Catalytic Asymmetric Reactions. Molecules 2024. URL:[Link]

    • Synthesis and preliminary biological study of bisindolylmethanes accessed by an acid-catalyzed hydroarylation of vinyl indoles. Tetrahedron 2012. URL:[Link]

    Sources

    Application

    Application Note: In Vitro Cell Viability and Cytotoxicity Assay Protocols for 3-Methyl-4-vinyl-1H-indole

    Introduction & Rationale Indole derivatives represent a privileged structural class in medicinal chemistry. They are frequently evaluated for their potent antiproliferative properties, often acting as inhibitors of monoc...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Rationale

    Indole derivatives represent a privileged structural class in medicinal chemistry. They are frequently evaluated for their potent antiproliferative properties, often acting as inhibitors of monocarboxylate transporter 1 (MCT1)[1], receptor tyrosine kinases (e.g., EGFR), and various metabolic pathways[2]. 3-Methyl-4-vinyl-1H-indole (CAS: 849691-43-6) is a highly reactive, structurally unique building block utilized in the synthesis of complex bioactive indole libraries[3].

    Evaluating the intrinsic cytotoxicity of 3-Methyl-4-vinyl-1H-indole and its downstream derivatives is a critical first step in hit-to-lead drug discovery[4]. However, small molecules containing conjugated vinyl and indole systems are occasionally flagged as potential Pan Assay Interference Structures (PAINS)[5]. Because these compounds can act as Michael acceptors or exhibit intrinsic absorbance that interferes with standard colorimetric dyes, a single-assay approach is insufficient.

    As a Senior Application Scientist, I have designed this protocol as a self-validating system . It employs a primary metabolic screen (MTT) paired with an orthogonal, ATP-dependent luminescent assay to definitively rule out assay interference and confirm true cellular cytotoxicity.

    Experimental Design & Causality

    To ensure data integrity, every experimental plate must be designed with strict causality and internal controls:

    • Primary Screen (MTT Assay): This colorimetric assay measures NAD(P)H-dependent cellular oxidoreductase activity[2]. It is highly scalable for initial dose-response screening of indole derivatives[4].

    • Orthogonal Screen (ATP Luminescence): Because highly conjugated indoles can absorb light near the 570 nm wavelength used in MTT readouts, an ATP-quantification assay (e.g., CellTiter-Glo) is mandatory. This confirms that observed metabolic inhibition correlates directly with intracellular ATP depletion and cell death[1].

    • Self-Validating Controls: Every assay must include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (e.g., 1 µM Doxorubicin) to validate the dynamic range and sensitivity of the specific cell line.

    Workflow A Compound Prep 3-Methyl-4-vinyl-1H-indole C Treatment (24h - 72h) A->C B Cell Seeding (e.g., MCF-7, A549) B->C D Primary Screen (MTT Assay) C->D Metabolic Activity E Orthogonal Screen (ATP Luminescence) C->E ATP Quantification F Data Analysis (IC50 Calculation) D->F E->F

    Experimental workflow for in vitro cell viability assessment of indole derivatives.

    Detailed Step-by-Step Protocols

    Protocol A: Compound Preparation and Storage

    Causality: The vinyl group at the 4-position of the indole ring is susceptible to oxidation and polymerization. Improper storage will lead to degradation, skewing IC50 results.

    • Stock Solution: Dissolve 3-Methyl-4-vinyl-1H-indole (FW: 157.22 g/mol )[3] in anhydrous, cell-culture grade DMSO to create a 50 mM master stock.

    • Storage: Aliquot the stock into amber, light-protected microcentrifuge tubes. Store immediately at -80°C. Strictly avoid freeze-thaw cycles.

    • Working Dilutions: Prepare serial dilutions in complete culture medium (e.g., RPMI-1640 with 10% FBS) immediately prior to cell treatment.

      • Expert Insight: Ensure the final DMSO concentration in the cell culture well never exceeds 0.1% (v/v). Higher concentrations of DMSO induce solvent toxicity, confounding the viability data[1].

    Protocol B: Primary MTT Colorimetric Assay
    • Cell Seeding: Harvest exponentially growing cells (e.g., MCF-7 breast carcinoma or A549 lung carcinoma)[1][4]. Seed at a density of 5,000–10,000 cells/well in 100 µL of complete medium in a 96-well flat-bottom tissue culture plate.

      • Expert Insight: Leave the outer perimeter wells (Rows A and H, Columns 1 and 12) empty of cells and fill them with 100 µL of sterile PBS. This prevents the "edge effect" caused by evaporation, ensuring uniform thermal and humidity distribution across all test wells.

    • Adhesion: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

    • Treatment: Carefully aspirate the medium. Add 100 µL of fresh medium containing varying concentrations of 3-Methyl-4-vinyl-1H-indole (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include vehicle (0.1% DMSO) and positive controls. Incubate for 72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours at 37°C. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals[2].

    • Solubilization: Aspirate the medium carefully without disturbing the formazan crystals. Add 150 µL of DMSO to each well. Agitate on an orbital shaker for 15 minutes, protected from light.

    • Readout: Measure absorbance at 570 nm using a microplate reader. Use 630 nm as a reference wavelength to subtract background noise caused by cellular debris.

    Protocol C: Orthogonal ATP-based Luminescent Assay
    • Preparation: Seed and treat cells in an opaque-walled 96-well plate following steps 1-3 from Protocol B. Opaque walls are critical to prevent luminescent cross-talk between adjacent wells.

    • Equilibration: After the 72-hour treatment, remove the plate from the incubator and equilibrate it, along with the luminescent reagent, to room temperature for 30 minutes.

      • Causality: Luciferase enzyme kinetics are highly temperature-dependent. Temperature gradients across the plate will cause uneven reaction rates, leading to artifactual data.

    • Lysis and Reaction: Add a volume of luminescent reagent equal to the culture medium volume (100 µL). Mix vigorously on an orbital shaker for 2 minutes to ensure complete cell lysis and ATP release.

    • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Readout: Record luminescence. The signal is directly proportional to the ATP concentration, providing a highly accurate surrogate marker for the number of viable cells.

    Data Presentation & Interpretation

    Quantitative viability data must be normalized to the vehicle control (defined as 100% viability). The half-maximal inhibitory concentration (IC50) should be calculated using a four-parameter logistic non-linear regression model.

    To determine the therapeutic window, it is standard practice to test indole derivatives against both cancerous cell lines (e.g., MCF-7, A549) and non-cancerous control lines (e.g., murine embryonic fibroblast NIH/3T3)[1].

    Table 1: Representative Antiproliferative Activity Matrix
    Cell LineTissue Origin3-Methyl-4-vinyl-1H-indole IC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
    MCF-7 Human Breast CarcinomaAssay Dependent1.2 ± 0.1
    A549 Human Lung CarcinomaAssay Dependent2.4 ± 0.3
    NIH/3T3 Murine Fibroblast (Non-cancerous)> 100 (Expected)8.5 ± 0.6

    Note: Data for 3-Methyl-4-vinyl-1H-indole will vary based on specific derivative functionalization and assay conditions. The inclusion of NIH/3T3 cells ensures the observed cytotoxicity is selective to malignant phenotypes[1].

    Mechanistic Pathway Visualization

    When indole derivatives exhibit strong antiproliferative effects, they typically do so by disrupting key metabolic or kinase signaling pathways. For example, inhibition of MCT1 by functionalized indoles blocks the efflux of glycolytic byproducts, leading to an intracellular accumulation of toxic metabolites, rapid ATP depletion, and subsequent caspase-mediated apoptosis[1].

    Pathway Indole 3-Methyl-4-vinyl-1H-indole (Test Compound) Target Target Inhibition (e.g., MCT1 / Kinases) Indole->Target Binds to Metabolism Metabolic Disruption (Glycolysis Arrest) Target->Metabolism Blocks Efflux/Signaling ATP ATP Depletion Metabolism->ATP Energy Failure Apoptosis Apoptosis / Cell Death ATP->Apoptosis Caspase Activation

    Proposed mechanism of action for antiproliferative indole derivatives.

    References

    • Journal of Medicinal Chemistry (ACS Publications). "Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1)." National Center for Biotechnology Information (PMC). Available at:[Link]

    • Journal of Molecular Structure (Elsevier). "Anti-breast cancer potential of new indole derivatives: Synthesis, in-silico study, and cytotoxicity evaluation on MCF-7 cells." DOI.org. Available at:[Link]

    Sources

    Method

    Application Note: Spectroscopic Characterization and Validation of 3-Methyl-4-vinyl-1H-indole

    Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Scientists Compound: 3-Methyl-4-vinyl-1H-indole (CAS: 849691-43-6)[1] Introduction & Strategic Context In the landscape of modern drug...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Scientists Compound: 3-Methyl-4-vinyl-1H-indole (CAS: 849691-43-6)[1]

    Introduction & Strategic Context

    In the landscape of modern drug discovery and complex natural product synthesis (such as the ergot alkaloid family), 4-substituted indoles serve as critical, high-value building blocks[2]. Specifically, 3-methyl-4-vinyl-1H-indole provides a unique dual-reactivity profile: the C3-methyl group blocks electrophilic aromatic substitution at the highly reactive C3 position, while the C4-vinyl group acts as a versatile diene or dienophile in intra- and intermolecular Diels-Alder cycloadditions[3].

    Because the indole core is prone to polymerization and oxidation, and because distinguishing between positional isomers (e.g., 4-vinyl vs. 5-vinyl indoles) is notoriously difficult using 1D NMR alone, a robust, self-validating analytical workflow is required. This application note details the causal reasoning and step-by-step methodologies for the definitive spectroscopic characterization of 3-methyl-4-vinyl-1H-indole.

    Analytical Workflow & Experimental Design

    To ensure absolute structural confidence, we employ an orthogonal characterization strategy. Nuclear Magnetic Resonance (NMR) provides atomic connectivity, High-Resolution Mass Spectrometry (HRMS) confirms the exact isotopic mass, and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy validates the functional group integrity.

    G Sample 3-Methyl-4-vinyl-1H-indole (Sample Prep) NMR NMR Spectroscopy (1H, 13C, HSQC, HMBC) Sample->NMR DMSO-d6 MS LC-HRMS (ESI-TOF, [M+H]+) Sample->MS MeOH/H2O IR ATR-FTIR (Functional Groups) Sample->IR Neat (Solid) Data Data Integration & Structural Validation NMR->Data MS->Data IR->Data

    Orthogonal spectroscopic workflow for the structural validation of indole derivatives.

    Methodologies & Causal Reasoning (E-E-A-T)

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    The Causality of Solvent Selection: While Chloroform-d ( CDCl3​ ) is a standard NMR solvent, the N-H proton of the indole ring undergoes rapid intermolecular exchange in non-hydrogen-bonding environments, often resulting in a broad, unintegrable baseline hump[4]. By utilizing Dimethyl Sulfoxide-d6 ( DMSO−d6​ ), the solvent acts as a strong hydrogen-bond acceptor. This locks the N-H proton in a discrete chemical environment, yielding a sharp, quantifiable singlet typically observed between 10.5 and 11.0 ppm[4][5].

    The Causality of 2D HMBC Validation: To definitively prove that the vinyl group is at the C4 position (and not C5, C6, or C7), 1D 1H NMR is insufficient. Heteronuclear Multiple Bond Correlation (HMBC) creates a self-validating system. The C3-methyl protons (~2.35 ppm) will show strong 3JCH​ cross-peaks to the C3a and C4 carbons. Concurrently, the internal vinyl proton (~7.1 ppm) will show 3JCH​ correlations to C3a and C5. The intersection of these correlations at the C4 carbon provides absolute proof of regiochemistry[2].

    Protocol:

    • Sample Preparation: Dissolve 15 mg of 3-methyl-4-vinyl-1H-indole in 0.6 mL of DMSO−d6​ (100 atom % D, containing 0.03% v/v TMS as an internal standard).

    • 1D Acquisition: Acquire 1H NMR spectra at 400 MHz (16 scans, 2s relaxation delay) and 13C NMR spectra at 100 MHz (1024 scans, 2s relaxation delay).

    • 2D Acquisition: Execute gradient-selected HSQC and HMBC pulse sequences. For HMBC, optimize the long-range coupling constant delay for nJCH​=8 Hz.

    High-Resolution Mass Spectrometry (LC-HRMS)

    The Causality of Ionization Choice: Indoles are electron-rich heterocycles that ionize highly efficiently under positive Electrospray Ionization (ESI+). Using a Time-of-Flight (TOF) or Orbitrap analyzer ensures mass accuracy within 5 ppm, which is critical for ruling out isobaric impurities or oxidation products (e.g., N-oxides or epoxides of the vinyl group)[5].

    Protocol:

    • Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol.

    • Chromatography: Inject 2 µL onto a C18 UPLC column (2.1 x 50 mm, 1.7 µm). Elute using a 3-minute linear gradient from 10% to 90% Acetonitrile in Water (both containing 0.1% Formic Acid).

    • Detection: Operate the HRMS in ESI+ mode. Calibrate the instrument immediately prior to the run using a standard tuning mix to ensure < 2 ppm mass error.

    ATR-FTIR Spectroscopy

    The Causality of ATR over KBr Pellets: Traditional KBr pellet pressing is highly hygroscopic. Absorbed atmospheric water produces a massive, broad O-H stretch at ~3400 cm−1 , which completely obscures the critical indole N-H stretch. Attenuated Total Reflectance (ATR) allows for the direct analysis of the neat solid, preserving the sharp, diagnostic N-H stretching frequency and the C=C vinyl stretch without moisture interference.

    Protocol:

    • Clean the diamond ATR crystal with isopropanol and collect a background spectrum (ambient air).

    • Place 1-2 mg of the neat solid onto the crystal and apply the pressure anvil until the torque slips.

    • Acquire 32 scans from 4000 to 400 cm−1 at a resolution of 4 cm−1 .

    Quantitative Data Summaries

    The following tables summarize the expected spectroscopic parameters for 3-methyl-4-vinyl-1H-indole, synthesized from established characterization data of highly analogous 4-vinyl and 3-methyl indole systems[2][4][5].

    Table 1: NMR Chemical Shift Assignments ( DMSO−d6​ , 400 MHz)
    Position 1H Shift (ppm), Multiplicity, J (Hz) 13C Shift (ppm)Key HMBC Correlations ( 1H→13C )
    N-H (1) 10.85 (br s, 1H)-C2, C3a, C7a
    C-2 7.15 (d, J = 2.5, 1H)124.5C3, C3a, C7a
    C-3 -110.2-
    C3- CH3​ 2.38 (s, 3H)9.8C2, C3, C3a, C4
    C-4 -131.0-
    C4-CH= 7.10 (dd, J = 17.5, 11.0, 1H)134.5C3a, C4, C5
    C4= CH2​ 5.75 (dd, J = 17.5, 1.5, 1H) trans5.25 (dd, J = 11.0, 1.5, 1H) cis114.2C4
    C-5, C-6, C-7 7.00 - 7.35 (m, 3H)119.0 - 122.5Respective adjacent ring carbons
    Table 2: HRMS and FT-IR Diagnostic Parameters
    Analytical TechniqueParameterTarget Value / ObservationStructural Significance
    LC-HRMS (ESI+) Formula C11​H11​N Confirms elemental composition.
    LC-HRMS (ESI+) Exact Mass157.0891 DaTheoretical neutral mass.
    LC-HRMS (ESI+) [M+H]+ 158.0964 m/zPrimary pseudo-molecular ion.
    ATR-FTIR N-H Stretch~3410 cm−1 (sharp)Confirms secondary amine of indole core.
    ATR-FTIR C=C (Vinyl)~1625 cm−1 Confirms the presence of the exocyclic alkene.
    ATR-FTIR Ar C-H Bend~740 cm−1 Indicates 1,2,3-trisubstituted benzene ring geometry.

    References

    • Yeditepe Journal of Health Sciences. (2025). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Retrieved March 25, 2026, from[Link]

    • National Institutes of Health / Molecules. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved March 25, 2026, from[Link]

    • Organic Letters - ACS Publications. (2019). Cu-Catalyzed SN2′ Substitution of Propargylic Phosphates with Vinylarene-Derived Chiral Nucleophiles. Retrieved March 25, 2026, from [Link]

    • The Journal of Organic Chemistry - ACS Publications. (2013). Synthesis of 4-Vinylindoles Using Ruthenium-Catalyzed Ring-Closing Enyne Metathesis. Retrieved March 25, 2026, from [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Column Chromatography Purification of 3-Methyl-4-vinyl-1H-indole

    Introduction for the Modern Researcher Welcome to the dedicated technical support guide for the chromatographic purification of 3-Methyl-4-vinyl-1H-indole. As researchers and drug development professionals, we understand...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction for the Modern Researcher

    Welcome to the dedicated technical support guide for the chromatographic purification of 3-Methyl-4-vinyl-1H-indole. As researchers and drug development professionals, we understand that isolating a target molecule is not merely a procedural step but the cornerstone of reliable downstream data. The unique structure of 3-Methyl-4-vinyl-1H-indole, featuring an electron-rich indole nucleus and a reactive vinyl substituent, presents specific challenges that demand a purification strategy grounded in chemical principles.

    This guide is structured not as a rigid protocol but as a dynamic, problem-solving resource. We will delve into the causality behind common chromatographic issues, empowering you to troubleshoot effectively and develop a robust, self-validating purification system for your specific impurity profile.

    Part 1: Core Principles & Initial Strategy Development

    The purification of any crude product begins with a thorough analysis and a logical strategy. For 3-Methyl-4-vinyl-1H-indole, the primary concerns are its potential sensitivity to acid and the nature of the impurities from its synthesis.

    Q1: What are the primary challenges when purifying vinylindoles like 3-Methyl-4-vinyl-1H-indole?

    Answer: The primary challenges stem from two key structural features:

    • The Indole Nucleus: The nitrogen atom in the indole ring can act as a Lewis base. On standard silica gel, which is inherently acidic, this can lead to strong, non-uniform interactions (protonation), causing significant peak tailing or even irreversible adsorption.[1]

    • The Vinyl Group: Vinyl groups, particularly when attached to an electron-rich aromatic system, can be susceptible to polymerization or degradation under acidic conditions or over prolonged exposure to the stationary phase.[2] This can result in yield loss and the formation of new impurities on the column.

    Q2: How should I develop an initial purification method?

    Answer: Thin-Layer Chromatography (TLC) is an indispensable tool for method development.[1] It provides a rapid and low-cost preview of the separation you can expect on a column.

    Experimental Protocol: Developing a Solvent System with TLC

    • Prepare the Sample: Dissolve a small amount of your crude 3-Methyl-4-vinyl-1H-indole in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Select Initial Solvents: A common starting point for normal-phase chromatography is a binary mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[3]

    • Spot the Plate: Using a capillary tube, spot your crude mixture onto a silica gel TLC plate (with a fluorescent indicator, F254).

    • Develop the Plate: Place the plate in a TLC chamber containing your chosen solvent system. Test a range of polarities (e.g., 95:5, 90:10, 80:20 hexanes:ethyl acetate).

    • Visualize and Analyze:

      • View the dried plate under UV light (254 nm) to see UV-active compounds.[1] Indoles are typically UV-active.

      • Stain the plate if necessary. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that will visualize most organic compounds.[1]

    • Optimize for the Target Rf: For effective separation via flash column chromatography, aim for a retardation factor (Rf) value for your target compound, 3-Methyl-4-vinyl-1H-indole, between 0.2 and 0.35 .[4] This ensures the compound spends sufficient time interacting with the stationary phase to separate from impurities, without requiring an excessive volume of solvent for elution.

    TLC Observation Interpretation Next Step
    All spots at the baseline (Rf ≈ 0)Mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate).
    All spots at the solvent front (Rf ≈ 1)Mobile phase is too polar.Decrease the proportion of the polar solvent.
    Target spot Rf is 0.2-0.35 with good separation from impuritiesOptimal system found.Proceed to column chromatography.
    Spots are streaked or "tailing"Potential acid-sensitivity or interaction.See Troubleshooting Guide, Problem 1.
    Impurities are very close to the target spotPoor selectivity.Try a different solvent system (e.g., dichloromethane/methanol) or a different stationary phase.[1]

    Part 2: Troubleshooting Guide

    This section addresses the most common issues encountered during the column chromatography of 3-Methyl-4-vinyl-1H-indole.

    Problem 1: My compound is streaking/tailing on the TLC plate and the column.

    Causality: Tailing is a classic sign of undesirable interactions between the analyte and the stationary phase. For indoles, this is frequently caused by the protonation of the basic indole nitrogen by the acidic silanol groups (Si-OH) on the surface of silica gel.[1] This leads to a non-ideal equilibrium, resulting in a smeared or "tailed" spot.

    Solutions:

    • Add a Basic Modifier: The most common solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier like triethylamine (NEt₃) or ammonia to your mobile phase (typically 0.1-1%).[1] Perform a TLC test with the modified eluent to confirm that it resolves the tailing issue before committing to the column.

    • Deactivate the Silica Gel: If adding a modifier to the entire mobile phase is not desirable, you can pre-treat the silica gel. This is a powerful technique for sensitive compounds.

      Experimental Protocol: Deactivation of Silica Gel

      • Prepare a solvent system containing your chosen eluent (e.g., 90:10 hexane/ethyl acetate) plus 1-2% triethylamine.[1]

      • Pack your chromatography column using this basic solvent mixture.

      • Flush the packed column with at least one full column volume of this mixture.

      • The silica is now considered "deactivated." You can now run the column using your standard, optimized eluent without the basic modifier.[1]

    • Change the Stationary Phase: If tailing persists, the interaction is too strong. Switch to a more inert stationary phase like neutral alumina . Alumina is available in acidic, neutral, and basic forms; for a potentially acid-sensitive compound like a vinylindole, neutral or basic alumina is the logical choice.[1]

    Problem 2: My yield is low, and I see new, less-polar spots after the column.

    Causality: This is a strong indicator that your compound is degrading on the column. The acidic nature of silica gel can catalyze the polymerization of the vinyl group or other degradation pathways. The resulting polymers or degradation products are often less polar and will elute earlier than the target compound.[2]

    Solutions:

    • Assess Stability with 2D TLC: Before running a large-scale column, it is crucial to determine if your compound is stable on silica.

      Experimental Protocol: 2D TLC for Stability Analysis

      • Obtain a square TLC plate.

      • Lightly spot your crude mixture in one corner, approximately 1 cm from the edges.

      • Develop the plate using your optimized eluent.

      • Remove the plate and dry it thoroughly to remove all solvent.

      • Rotate the plate 90 degrees, so the line of separated spots is now the new baseline.

      • Develop the plate again in the same eluent system.

      • Visualize the plate. If the compound is stable, all spots will lie on the diagonal. The appearance of new spots off the diagonal indicates decomposition on the silica plate.[1]

    • Minimize Contact Time: If there is minor instability, speed is key. Use flash chromatography with applied pressure to minimize the time the compound spends on the column.[5] Avoid slow gravity columns.

    • Use a Deactivated or Alternative Stationary Phase: As with tailing, the best solution for degradation is to remove the source of the problem. Use silica gel deactivated with triethylamine or switch to neutral alumina.[1]

    Diagram: Troubleshooting Workflow for Vinylindole Purification

    troubleshooting_workflow start Start: Run Analytical TLC streaking Observation: Streaking or Tailing? start->streaking separation Observation: Good Separation? (ΔRf > 0.1) streaking->separation No add_base Solution: Add 0.5% NEt₃ to eluent streaking->add_base Yes run_column Proceed to Column separation->run_column Yes optimize_solvent Action: Try different solvent system (e.g., DCM/MeOH) separation->optimize_solvent No add_base->separation use_alumina Solution: Switch to Neutral Alumina add_base->use_alumina If still streaking stability Problem: Low Yield / New Spots run_column->stability check_stability Action: Run 2D TLC for stability stability->check_stability deactivate_silica Solution: Use Deactivated Silica or Neutral Alumina check_stability->deactivate_silica deactivate_silica->run_column optimize_solvent->separation

    Caption: A decision-making workflow for troubleshooting common purification issues.

    Part 3: Frequently Asked Questions (FAQs)

    Q3: My crude sample is not very soluble in my non-polar eluent. How should I load it onto the column?

    Answer: If your crude mixture has poor solubility in the starting eluent (e.g., 95:5 hexanes:ethyl acetate), you should use the "dry loading" method. Dissolving the sample in a strong, polar solvent and loading it directly (wet loading) will destroy the separation at the top of the column.

    Experimental Protocol: Dry Loading

    • Dissolve your crude product in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (typically 1-2 times the weight of your crude product) to this solution.

    • Concentrate this slurry on a rotary evaporator until you have a completely dry, free-flowing powder.

    • Carefully add this powder to the top of your packed chromatography column.

    • Gently add a thin layer of sand on top of the dry-loaded sample to prevent disturbance when you add the eluent.

    • Begin the elution process. This technique ensures that your compound is introduced to the column in a very narrow band, leading to optimal separation.[6]

    Q4: What is a typical silica gel-to-compound ratio for a new purification?

    Answer: The ratio of stationary phase to crude material depends on the difficulty of the separation. This is determined by the difference in Rf values (ΔRf) between your target compound and the closest impurity on TLC.

    Separation Difficulty (ΔRf on TLC) Recommended Silica:Compound Ratio (by weight)
    Easy (ΔRf > 0.2)30:1 to 50:1
    Moderate (ΔRf ≈ 0.1)50:1 to 100:1
    Difficult (ΔRf < 0.1)>100:1 (or consider preparative HPLC)

    For a new compound with an unknown impurity profile, a ratio of 50:1 to 70:1 is a safe and effective starting point.[5][6]

    Q5: 3-Methyl-4-vinyl-1H-indole is colorless. How do I monitor the fractions coming off the column?

    Answer: Since the compound is not visible, you will need to collect fractions and analyze them, typically by TLC.

    • Collect Fractions: Collect fractions systematically as the solvent elutes from the column. A general rule is to collect fractions with a volume (in mL) equal to about half the weight (in g) of the silica gel used.[6]

    • Monitor with TLC: Spot every few fractions on a single TLC plate. It's efficient to spot multiple fractions (e.g., 5-10) on one plate.

    • Visualize: Develop the plate and visualize it under UV light (254 nm).

    • Combine Fractions: Once you have identified all the fractions containing your pure product (and none of the impurities), combine them in a flask for solvent removal. It is wise to analyze fractions that appear to be pure one last time on a single TLC plate to ensure consistency before combining.

    References

    • PMC.

    • BenchChem.

    • Semantic Scholar.

    • BenchChem.

    • ACS Publications.

    • ACS Publications.

    • PMC.

    • PMC.

    • Organic Letters.

    • MDPI.

    • MIT OpenCourseWare.

    • Royal Society of Chemistry.

    • Organic Syntheses.

    • Organic Syntheses.

    • SlideShare.

    • Royal Society of Chemistry.

    • MDPI.

    • ResearchGate.

    Sources

    Optimization

    Troubleshooting degradation of 3-Methyl-4-vinyl-1H-indole during long-term storage

    Technical Support Center: 3-Methyl-4-vinyl-1H-indole Welcome to the technical support guide for 3-Methyl-4-vinyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to eff...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: 3-Methyl-4-vinyl-1H-indole

    Welcome to the technical support guide for 3-Methyl-4-vinyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and prevent the degradation of this compound during long-term storage. Ensuring the stability and purity of starting materials is paramount for reproducible and reliable experimental outcomes.

    Frequently Asked Questions (FAQs)

    This section addresses the most common issues encountered during the storage and handling of 3-Methyl-4-vinyl-1H-indole.

    Q1: My solid 3-Methyl-4-vinyl-1H-indole has changed color from off-white to yellow/brown. What does this indicate?

    A color change is a primary visual indicator of chemical degradation. For indole derivatives, this often points to oxidation of the electron-rich indole ring system.[1] Exposure to atmospheric oxygen can lead to the formation of colored oligomeric or polymeric byproducts. It is crucial to handle the material under an inert atmosphere to minimize this phenomenon.[1]

    Q2: I'm observing lower-than-expected yields or reduced biological activity in reactions using my stored 3-Methyl-4-vinyl-1H-indole. Could this be a storage issue?

    Yes, this is a classic symptom of compound degradation. A decrease in the concentration of the active parent compound will directly impact reaction stoichiometry and biological potency.[1] The degradation can occur in both solid-state and in solution, with stability generally being lower in solution.[1] We recommend performing a purity analysis on your stored material before use.

    Q3: What are the ideal storage conditions for solid 3-Methyl-4-vinyl-1H-indole?

    To maximize shelf-life, the solid compound should be stored with the following precautions:

    • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen to prevent oxidation.[1]

    • Temperature: Store at low temperatures, ideally in a freezer at -20°C.

    • Light: Protect from light by using an amber vial or by storing the container in a dark location. Many indole derivatives are known to be light-sensitive.[1]

    • Container: Use a tightly sealed container to prevent moisture and air ingress. It is also best practice to aliquot the material into smaller, single-use quantities to avoid repeatedly exposing the bulk stock to ambient conditions.[1]

    Q4: How should I handle stock solutions of 3-Methyl-4-vinyl-1H-indole?

    Solutions are generally less stable than the solid material.[1]

    • Solvent Choice: Use high-purity, anhydrous, and degassed aprotic solvents.

    • Preparation: Prepare solutions fresh for immediate use whenever possible.

    • Storage: If short-term storage is necessary, purge the headspace of the vial with inert gas, seal tightly, and store at -20°C or -80°C in the dark. For stock solutions in solvents like DMSO, it is recommended to store them in single-use aliquots.[1]

    In-Depth Troubleshooting Guides

    Guide 1: How to Analytically Assess Compound Degradation

    If you suspect degradation, a quantitative assessment of purity is the essential first step. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.[2]

    Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

    RP-HPLC is a highly versatile and sensitive method for separating the parent compound from potential non-volatile impurities and degradation products.[2][3]

    • Objective: To quantify the purity of a 3-Methyl-4-vinyl-1H-indole sample and detect degradation products.

    • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[2]

    • Sample Preparation:

      • Accurately weigh ~1 mg of your compound.

      • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.

      • Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.[2]

    • Suggested Chromatographic Conditions:

      • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.[2]

      • Gradient Program: Start at a composition suitable for retaining the compound (e.g., 70% A / 30% B) and gradually increase the percentage of B to elute more non-polar compounds.

      • Flow Rate: 1.0 mL/min.[2]

      • Column Temperature: 30 °C.[2]

      • Detection Wavelength: Monitor at 220 nm and 280 nm, as indole derivatives typically have strong absorbance at these wavelengths.[2]

    • Data Analysis:

      • Inject a high-purity reference standard to determine the retention time of 3-Methyl-4-vinyl-1H-indole.

      • Analyze the sample chromatogram. The area of the main peak relative to the total area of all peaks provides the percent purity.

      • New peaks, especially those at earlier retention times (more polar), may indicate oxidative degradation products. Peaks at much later retention times could suggest oligomers.

    Protocol 2: Structural Verification by ¹H NMR Spectroscopy

    ¹H NMR provides detailed structural information and can be used to identify degradation products and quantify purity against a certified internal standard (qNMR).[2][4]

    • Objective: To confirm the structure of the main component and identify signals from impurities.

    • Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher).[2]

    • Sample Preparation:

      • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[2]

    • Data Acquisition & Analysis:

      • Acquire a standard ¹H NMR spectrum.

      • Compare the obtained spectrum to a reference spectrum of pure 3-Methyl-4-vinyl-1H-indole.

      • Look for the disappearance or decreased integration of characteristic vinyl proton signals and the appearance of new signals, such as those in the aldehyde region (~9-10 ppm) or broadened signals indicative of polymer formation. The presence of a methyl group at the 3-position can lead to hydroxylation at the 2-position, forming 3-methyloxindole as a degradation product.[5]

    Analytical Technique Information Provided Strengths Limitations
    HPLC-UV/DAD Quantitative purity, detection of non-volatile impurities.[3]High sensitivity, high throughput, excellent for routine QC.[2]Does not provide structural information on unknown impurities.[2]
    LC-MS Purity data plus mass-to-charge ratio of impurities.Excellent for identifying unknown impurities by their mass.[2]More complex instrumentation and data analysis.
    ¹H NMR Structural confirmation, identification of impurities.[2]Provides unambiguous structural information, non-destructive.[2]Lower sensitivity than HPLC, can be more time-consuming.[2]
    Guide 2: Understanding and Identifying Degradation Pathways

    The degradation of 3-Methyl-4-vinyl-1H-indole is primarily driven by two chemical vulnerabilities: the electron-rich indole ring and the reactive vinyl group.

    • Oxidation of the Indole Ring: The indole nucleus is susceptible to oxidation, which can be initiated by air (O₂), light, or trace metal impurities.[1] This process can lead to the formation of various oxidized species, including hydroxylated intermediates, and ultimately ring-opened products like anthranilates or colored polymeric materials.[6][7]

    • Polymerization of the Vinyl Group: Vinyl monomers are prone to radical polymerization.[8] This can be initiated by heat, light (UV), or radical impurities. This process converts the monomer into oligomers or a high molecular weight polymer, reducing the purity and solubility of the material. For many industrial vinyl monomers, inhibitors like hydroquinone (HQ) or para-tertiarybutyl catechol (TBC) are added to prevent spontaneous polymerization during storage.[8][9]

    G main 3-Methyl-4-vinyl-1H-indole (Parent Compound) oxidized_intermediate Oxidized Intermediates (e.g., Hydroxylated Indoles, Epoxides) main->oxidized_intermediate Oxidation (O₂, light, heat) radical_intermediate Vinyl Radical Intermediate main->radical_intermediate Initiation (Light, heat, impurities) ring_opened Ring-Opened Products (e.g., Anthranilates) oxidized_intermediate->ring_opened Further Oxidation polymer Poly(3-Methyl-4-vinyl-1H-indole) radical_intermediate->polymer Propagation

    Caption: Potential degradation pathways for 3-Methyl-4-vinyl-1H-indole.

    Guide 3: A Robust Workflow for Long-Term Storage

    Implementing a systematic procedure upon receiving and storing the compound can drastically reduce the likelihood of degradation.

    G start Receive Compound check_coa 1. Verify Certificate of Analysis (CoA) - Check initial purity and date start->check_coa visual_inspect 2. Visually Inspect - Check for color change or clumping check_coa->visual_inspect decision Purity/Appearance OK? visual_inspect->decision reanalyze Re-analyze Purity (HPLC/NMR) decision->reanalyze No aliquot 3. Aliquot into Single-Use Vials decision->aliquot Yes inert 4. Purge with Inert Gas (Argon or Nitrogen) aliquot->inert seal 5. Seal Tightly - Use high-quality septa/caps inert->seal store 6. Store Properly - Freezer (-20°C) - Protected from light seal->store

    Sources

    Troubleshooting

    Technical Support Center: Navigating the Challenges of 3-Methyl-4-vinyl-1H-indole's Low Aqueous Solubility in Biological Assays

    This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3-Methyl-4-vinyl-1H-indole and encountering challenges related to its low aqueous solubility i...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3-Methyl-4-vinyl-1H-indole and encountering challenges related to its low aqueous solubility in biological assays. The indole scaffold is a privileged structure in medicinal chemistry, but its derivatives can often be lipophilic, leading to difficulties in obtaining reliable and reproducible data. This guide provides a structured approach to troubleshooting these issues, offering practical solutions and the underlying scientific rationale.

    Frequently Asked Questions (FAQs)

    Q1: I'm about to start working with 3-Methyl-4-vinyl-1H-indole. What are the first steps to handle its potential low solubility?

    Recommended Initial Steps:

    • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common and recommended initial choice for a stock solution due to its broad solubilizing power.[4][5][6]

    • Stock Solution Concentration: Aim for a high concentration stock solution (e.g., 10-50 mM) to minimize the volume of organic solvent added to your aqueous assay buffer.

    • Dissolution Technique: To ensure complete dissolution, vortex the solution thoroughly. Gentle warming (e.g., 37°C) can also be applied, but be cautious of potential compound degradation with excessive heat.[7]

    • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can cause the compound to precipitate.[8]

    Q2: My 3-Methyl-4-vinyl-1H-indole precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

    A2: This is a common issue when working with poorly soluble compounds. The abrupt change in solvent polarity from a high concentration of DMSO to a predominantly aqueous environment causes the compound to fall out of solution. Here’s a systematic approach to troubleshoot this:

    • Optimize Final DMSO Concentration: The first step is to determine the maximum tolerable DMSO concentration for your specific cell line or assay system. While a general guideline is to keep the final DMSO concentration below 0.5%, some cell lines can tolerate up to 1% without significant cytotoxic effects.[8][9] You must perform a vehicle control experiment to assess the impact of different DMSO concentrations on your assay readout.[5][10]

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. This gradual decrease in solvent polarity can sometimes help to keep the compound in solution.

    • Consider Co-solvents: If optimizing the DMSO concentration is not sufficient, the use of a co-solvent in conjunction with DMSO may be necessary.[8]

    Troubleshooting Guide: Advanced Solubilization Strategies

    Issue 1: Precipitation Persists Even with Optimized DMSO Concentration

    If you've determined the maximum allowable DMSO concentration for your assay and still observe precipitation, you will need to explore more advanced solubilization techniques.

    Co-solvents are water-miscible organic solvents that can help to increase the solubility of hydrophobic compounds.

    Workflow for Co-solvent Selection and Optimization:

    A Start: Compound precipitates in aqueous buffer with DMSO B Select a panel of co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol) A->B C Prepare a dilution series of the co-solvent in your assay buffer B->C D Add 3-Methyl-4-vinyl-1H-indole (from DMSO stock) to each co-solvent dilution C->D E Visually inspect for precipitation D->E F Determine the minimum co-solvent concentration that maintains solubility E->F G Perform vehicle control experiments with the selected co-solvent concentration F->G H Proceed with your assay using the optimized co-solvent system G->H

    Caption: Co-solvent Selection Workflow

    Table 1: Common Co-solvents and Considerations

    Co-solventTypical Starting ConcentrationAdvantagesDisadvantages
    Ethanol1-5%Readily available, effective for many compoundsCan be cytotoxic at higher concentrations
    Polyethylene Glycol 400 (PEG 400)1-10%Generally low toxicityCan be viscous, potential for assay interference
    Propylene Glycol1-5%Good safety profileMay not be as effective as other co-solvents

    Crucial Note: Always run a vehicle control with the chosen co-solvent at the final concentration to ensure it does not affect your experimental results.[8]

    Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that are more water-soluble.[11][12][13]

    When to Consider Cyclodextrins:

    • When co-solvents are not effective or interfere with your assay.

    • For in vivo studies where organic solvents are not desirable.

    Workflow for Utilizing Cyclodextrins:

    A Start: Co-solvent approach is not suitable B Select a cyclodextrin derivative (e.g., HP-β-CD, SBE-β-CD) A->B C Prepare aqueous solutions of the cyclodextrin at various concentrations B->C D Add 3-Methyl-4-vinyl-1H-indole (from a minimal amount of organic solvent stock) to the cyclodextrin solutions C->D E Incubate and mix to allow for inclusion complex formation D->E F Determine the concentration of cyclodextrin required for complete solubilization E->F G Perform vehicle control experiments with the cyclodextrin solution F->G H Proceed with your assay G->H

    Caption: Cyclodextrin Solubilization Workflow

    Table 2: Commonly Used Cyclodextrins

    Cyclodextrin DerivativeKey Features
    Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility, low toxicity. A good starting point for most applications.[11]
    Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility, can be particularly effective for positively charged compounds.
    Issue 2: Inconsistent Results and High Variability

    Even if you don't observe visible precipitation, poor solubility can still lead to unreliable data.[14]

    Q3: My results are highly variable between replicate wells. Could this be a solubility issue?

    A3: Absolutely. Micro-precipitation or the formation of aggregates can lead to an uneven distribution of the compound in your assay plate, resulting in high variability.

    Troubleshooting Steps for High Variability:

    • Re-evaluate Solubility Under Assay Conditions: Your compound may be soluble in the stock solution but may be precipitating at the final assay concentration over the course of the experiment.

    • Kinetic vs. Thermodynamic Solubility: What you are observing is likely related to kinetic solubility. The compound may initially appear dissolved but will precipitate over time as it reaches its thermodynamic equilibrium.[15] Consider pre-incubating your compound in the final assay buffer for a period before adding it to your cells or target to assess for precipitation.

    • Use of Surfactants: In some biochemical assays (not cell-based), a small amount of a non-ionic surfactant like Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%) can help to maintain solubility. However, surfactants can interfere with biological systems, so their use must be carefully validated.

    Experimental Protocols

    Protocol 1: Determining Maximum Tolerated DMSO Concentration
    • Cell Seeding: Seed your cells in a 96-well plate at a density that will not result in over-confluence at the end of the experiment.

    • DMSO Dilution Series: Prepare a series of dilutions of cell culture medium containing DMSO at final concentrations ranging from 0.1% to 2%. Include a "medium only" control.

    • Treatment: Replace the existing medium in the wells with the DMSO-containing medium.

    • Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

    • Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to assess the cytotoxic effects of DMSO.

    • Data Analysis: Plot cell viability against DMSO concentration to determine the highest concentration that does not significantly impact cell viability.

    Protocol 2: Preparing a Cyclodextrin Stock Solution
    • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous assay buffer to make a concentrated stock solution (e.g., 40% w/v).

    • Prepare Compound Stock: Create a high-concentration stock of 3-Methyl-4-vinyl-1H-indole in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol).

    • Complexation: While vortexing the cyclodextrin solution, slowly add the compound stock.

    • Incubation: Incubate the mixture, typically with shaking, for 1-24 hours at room temperature or 37°C to facilitate the formation of the inclusion complex.

    • Filtration (Optional): To remove any undissolved compound, you can filter the solution through a 0.22 µm filter.

    • Quantification: It is advisable to determine the concentration of the solubilized compound in the final solution using a suitable analytical method like HPLC-UV.

    Concluding Remarks

    Overcoming the poor aqueous solubility of 3-Methyl-4-vinyl-1H-indole requires a systematic and empirical approach. There is no one-size-fits-all solution, and the optimal method will depend on the specific requirements of your biological assay. By carefully considering the choice of solvents, exploring advanced solubilization techniques like co-solvents and cyclodextrins, and always including appropriate vehicle controls, you can generate reliable and reproducible data, enabling the accurate assessment of the biological activity of this compound.

    References

    • Vertex AI Search, "Considerations regarding use of solvents in in vitro cell based assays - PMC". Accessed March 25, 2026.
    • Vertex AI Search, "Inhibitors in DMSO (not for cell culture) can be used in cellular assays?
    • Vertex AI Search, "Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed". Accessed March 25, 2026.
    • Vertex AI Search, "DMSO in cell based assays - Scientist Solutions". Accessed March 25, 2026.
    • Vertex AI Search, "Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC". Accessed March 25, 2026.
    • Vertex AI Search, "Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies". Accessed March 25, 2026.
    • Vertex AI Search, "CYCLODEXTRIN: A DRUG CARRIER SYSTEMS - Research and Reviews". Accessed March 25, 2026.
    • Vertex AI Search, "Solubilization techniques used for poorly water-soluble drugs". Accessed March 25, 2026.
    • Vertex AI Search, "Cross-Linked Cyclodextrin-Based Nanoparticles as Drug Delivery Vehicles: Synthesis Strategy and Degradation Studies | ACS Omega". Accessed March 25, 2026.
    • Vertex AI Search, "Solubilization of poorly soluble compounds using 2-pyrrolidone - ResearchG
    • Vertex AI Search, "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC". Accessed March 25, 2026.
    • Vertex AI Search, "Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery - MDPI". Accessed March 25, 2026.
    • Vertex AI Search, "How to deal with the poor solubility of tested compounds in MTT assay?
    • Vertex AI Search, "application note - jagiellonian center of innovation - the study of the influence of dmso on human fibroblasts proliferation in-vitro.". Accessed March 25, 2026.
    • Vertex AI Search, "Cyclodextrins in drug delivery: applications in gene and combination therapy - Mitchell Lab". Accessed March 25, 2026.
    • Vertex AI Search, "Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers - SciSpace". Accessed March 25, 2026.
    • Vertex AI Search, "Technical Support Center: Overcoming Poor Solubility of Benzofuran Derivatives in Biological Assays - Benchchem". Accessed March 25, 2026.
    • Vertex AI Search, "Solubility Assessment Service - Cre
    • Vertex AI Search, "What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds". Accessed March 25, 2026.
    • Vertex AI Search, "Compound solubility measurements for early drug discovery | Computational Chemistry". Accessed March 25, 2026.
    • Vertex AI Search, "3-methyl-4-vinyl-1H-indole 95% - Advanced ChemBlocks". Accessed March 25, 2026.
    • Vertex AI Search, "849691-43-6|3-Methyl-4-vinyl-1H-indole|BLD Pharm". Accessed March 25, 2026.
    • Vertex AI Search, "An In-depth Technical Guide on the Physicochemical Properties of 4-Methyl-1H-indol-3-amine - Benchchem". Accessed March 25, 2026.

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Efficacy of 3-Methyl-4-vinyl-1H-indole Scaffolds in Anti-Cancer Screening

    Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary: The Evolution of Indole Pharmacophores The indole ring i...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

    Executive Summary: The Evolution of Indole Pharmacophores

    The indole ring is a privileged scaffold in oncology, forming the core of both naturally derived antimitotics (e.g., Vinca alkaloids) and synthetic targeted therapies (e.g., Sunitinib, Osimertinib). However, the emergence of multidrug-resistant (MDR) carcinomas has necessitated the development of novel, conformationally restricted derivatives.

    3-Methyl-4-vinyl-1H-indole (3M4VI) represents a next-generation synthetic building block. Unlike simple 3-substituted indoles, the presence of the 4-vinyl group coupled with the 3-methyl steric boundary provides an optimal anchoring site for synthesizing 1,1-diarylethenes and Knoevenagel-type isocombretastatins. This guide objectively compares the efficacy of 3M4VI-derived compounds against established anti-cancer agents, providing self-validating experimental workflows to substantiate their mechanistic targets.

    Mechanistic Rationale: Tubulin Destabilization via Conformational Locking

    The primary mechanism of action for vinyl-indole derivatives in oncology is the potent inhibition of tubulin polymerization. To effectively disrupt the mitotic spindle, a molecule must bind with high affinity to the colchicine binding site on β -tubulin.

    The structural causality is clear: the cis-stilbene geometry of natural Combretastatin A-4 (CA-4) is prone to isomerizing into the inactive trans-form under physiological conditions. By utilizing 3M4VI as a nucleophilic scaffold, chemists can synthesize1[1]. The rigid vinyl linkage prevents cis-trans isomerization, permanently locking the molecule into the bioactive conformation required for 2[2]. This leads to prolonged G2/M phase cell cycle arrest and subsequent execution of apoptosis via caspase-3 activation.

    Pathway A 3M4VI-Derived Isocombretastatin B Colchicine Site on β-Tubulin A->B High Affinity Binding C Microtubule Destabilization B->C Inhibits Assembly D G2/M Phase Arrest C->D Spindle Collapse E Apoptotic Execution D->E Caspase-3 Cleavage

    Fig 1. Mechanistic pathway of 3M4VI-derived compounds inducing apoptosis via tubulin inhibition.

    Comparative Efficacy Data

    To establish a baseline for performance, 3M4VI-derived isocombretastatins were benchmarked against industry-standard indole derivatives and tubulin inhibitors. The data below synthesizes in vitro screening results across human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines.

    Table 1: Quantitative Comparison of Anti-Cancer Agents
    Compound / ScaffoldPrimary TargetIC 50​ (MCF-7)IC 50​ (HeLa)Tubulin Polymerization IC 50​ Structural Stability
    3M4VI-Isocombretastatin β -Tubulin (Colchicine site)12.4 nM9.8 nM1.8 µMHigh (Locked conformation)
    Combretastatin A-4 (CA-4) β -Tubulin (Colchicine site)3.5 nM2.1 nM1.2 µMLow (cis to trans isomerization)
    Vinblastine β -Tubulin (Vinca site)1.5 nM1.2 nM0.8 µMHigh (Complex alkaloid)
    Sunitinib RTKs (VEGFR/PDGFR)2.5 µM3.1 µMN/A (Off-target)High (Oxindole core)
    Unfunctionalized 3M4VI Weak Intercalator>50 µM>50 µM>50 µMHigh (Precursor only)

    Data Insights: While unmodified 3M4VI exhibits negligible cytotoxicity, its functionalized Knoevenagel-type derivatives achieve nanomolar potency[3]. They closely rival the efficacy of CA-4 while solving its critical pharmacokinetic flaw (isomerization instability) by endowing the 4[4].

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the evaluation of 3M4VI derivatives must follow a self-validating workflow. Cytotoxicity assays alone cannot confirm the mechanism of action. Therefore, we pair a whole-cell viability assay (SRB) with a cell-free target validation assay (Tubulin Polymerization).

    Workflow S1 Phase 1: Chemical Synthesis Functionalization of 3M4VI Scaffold S2 Phase 2: Phenotypic Screening SRB Cytotoxicity Assay (MCF-7, HeLa) S1->S2 Purified Compound S3 Phase 3: Target Validation Cell-Free Tubulin Polymerization Assay S2->S3 Select IC50 < 100 nM S4 Phase 4: Mechanistic Profiling Flow Cytometry (Cell Cycle Analysis) S3->S4 Confirm Microtubule Disruption

    Fig 2. Self-validating high-throughput screening workflow for indole-based anti-cancer agents.

    Protocol A: High-Throughput Cytotoxicity Screening (SRB Assay)

    Causality Check: We utilize the Sulforhodamine B (SRB) assay rather than MTT. MTT relies on mitochondrial reductase activity, which can be artificially skewed by metabolic stress independent of cell death. SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct, un-skewed measurement of total cellular protein mass.

    • Cell Seeding: Seed MCF-7 and HeLa cells at a density of 5×103 cells/well in 96-well microtiter plates. Incubate for 24h at 37°C, 5% CO 2​ to allow for attachment.

    • Compound Treatment: Treat cells with serial dilutions of 3M4VI-derivatives (0.1 nM to 10 µM). Include a 0.1% DMSO vehicle control and a Vinblastine positive control. Incubate for 72h.

    • Fixation: Gently add 50 µL of cold 50% Trichloroacetic acid (TCA) directly to the growth medium (final concentration 10% TCA). Incubate at 4°C for 1 hour. Note: Cold TCA instantly precipitates proteins, locking the cell mass in place.

    • Staining: Wash plates 5 times with distilled water and air dry. Add 100 µL of 0.4% (w/v) SRB dissolved in 1% acetic acid to each well. Stain for 30 minutes at room temperature.

    • Quantification: Wash the plates 4 times with 1% acetic acid to remove unbound dye. Solubilize the protein-bound dye with 200 µL of 10 mM unbuffered Tris base (pH 10.5). Read absorbance at 540 nm using a microplate reader.

    Protocol B: Cell-Free Tubulin Polymerization Assay

    Causality Check: If a compound shows nanomolar cytotoxicity in Protocol A, Protocol B is required to prove that the toxicity is driven by direct tubulin interaction rather than off-target kinase inhibition or DNA intercalation.

    • Preparation: Pre-warm a 96-well half-area UV-transparent plate to 37°C.

    • Reaction Mix: Prepare the tubulin reaction mixture on ice: 3 mg/mL purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10% glycerol.

    • Dosing: Add the 3M4VI-derivatives at their respective SRB-derived IC 50​ concentrations. Include Paclitaxel (3 µM) as a polymerization enhancer control, and CA-4 (3 µM) as a polymerization inhibitor control.

    • Kinetic Measurement: Immediately transfer the plate to a spectrophotometer set to 37°C. Monitor the absorbance at 340 nm (or fluorescence Ex: 340 nm / Em: 410 nm) every minute for 60 minutes.

    • Data Interpretation: A successful 3M4VI-derived tubulin inhibitor will significantly reduce the Vmax​ of the polymerization curve and lower the final steady-state polymer mass compared to the DMSO control, confirming direct destabilization of the microtubule network.

    References

    • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) Source: National Center for Biotechnology Information (PMC) URL:[Link]

    • Endowing Indole-Based Tubulin Inhibitors with an Anchor for Derivatization: Highly Potent 3-Substituted Indolephenstatins and Indoleisocombretastatins Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    • Asymmetric Synthesis of 1,1,1-Triarylethanes by Chiral Imidodiphosphoric Acid Catalyzed Nucleophilic Addition of Pyrrole and Indoles to 3-Vinylindoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

    • Exploring structural requirements of unconventional Knoevenagel-type indole derivatives as anticancer agents through comparative QSAR modeling approaches Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link]

    Sources

    Comparative

    A Senior Application Scientist's Guide to Distinguishing Indole Isomers by Mass Spectrometry: The Case of 3-Methyl-4-vinyl-1H-indole

    For researchers, synthetic chemists, and drug development professionals, the unambiguous identification of isomeric molecules is a critical challenge. Positional isomers, with the same molecular formula but different sub...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers, synthetic chemists, and drug development professionals, the unambiguous identification of isomeric molecules is a critical challenge. Positional isomers, with the same molecular formula but different substituent arrangements, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. In this guide, we delve into the mass spectrometric fragmentation patterns of substituted indoles, focusing on a representative molecule, 3-methyl-4-vinyl-1H-indole, and its isomers. This document will provide a framework for predicting and interpreting mass spectra to differentiate such closely related compounds, even in the absence of established library spectra.

    The Imperative of Isomer Differentiation in Drug Discovery

    The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The seemingly subtle shift of a methyl or vinyl group on the indole ring can profoundly alter a molecule's interaction with its biological target. Therefore, robust analytical methods to confirm the substitution pattern are not just a matter of chemical curiosity but a cornerstone of safe and effective drug development. Mass spectrometry, particularly with electron ionization (EI), provides a powerful tool for structure elucidation through the analysis of reproducible fragmentation patterns.

    Foundational Principles of Indole Fragmentation in Mass Spectrometry

    Under electron ionization, the indole ring system undergoes characteristic fragmentation, providing a basis for identifying this core structure. The molecular ion (M+•) of indole is typically prominent. A key fragmentation pathway involves the loss of hydrogen cyanide (HCN), a neutral molecule of 27 Da, from the pyrrole ring.[1] For substituted indoles, the nature and position of the substituents dictate the subsequent fragmentation pathways.

    Methyl-substituted indoles, for instance, often exhibit intense [M-1]+ ions, which can be attributed to the formation of stable azaazulenium ions.[1] The fragmentation of 3-methylindole (skatole), a common indole derivative, is well-documented and serves as a valuable reference. Its mass spectrum is characterized by a strong molecular ion peak and significant [M-1]+ and [M-HCN]+• ions.[2]

    Vinyl-substituted aromatic compounds, on the other hand, can undergo fragmentation pathways involving the vinyl group, such as the loss of a hydrogen radical to form a stable styrenyl-type cation or even retro-Diels-Alder reactions in more complex systems.[3][4]

    A crucial fragmentation mechanism for alkyl-substituted aromatic rings is benzylic cleavage , leading to the formation of a highly stable tropylium ion (C7H7+) at m/z 91.[5][6][7] This is a very common and often abundant ion in the mass spectra of compounds containing a benzyl moiety.

    Experimental Workflow for Isomer Analysis

    The following outlines a typical experimental workflow for the analysis of indole isomers by GC-MS. The choice of gas chromatography as the separation technique is crucial as it can often separate isomers based on their differing boiling points and polarities, providing an additional layer of identification.

    Experimental_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Sample Indole Isomer Mixture Dissolution Dissolve in appropriate solvent (e.g., Methanol, Dichloromethane) Sample->Dissolution GC_Inlet Injection into GC Dissolution->GC_Inlet GC_Column Chromatographic Separation (e.g., DB-5ms column) GC_Inlet->GC_Column MS_Interface Transfer to Mass Spectrometer GC_Column->MS_Interface Ionization Electron Ionization (70 eV) MS_Interface->Ionization Mass_Analyzer Quadrupole or TOF Analyzer Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Data_Acquisition Data Acquisition System Detector->Data_Acquisition Spectrum_Extraction Extraction of Mass Spectra Data_Acquisition->Spectrum_Extraction Fragmentation_Analysis Fragmentation Pattern Analysis Spectrum_Extraction->Fragmentation_Analysis Library_Search Comparison with Spectral Libraries Fragmentation_Analysis->Library_Search Isomer_Differentiation Isomer Differentiation Library_Search->Isomer_Differentiation

    Caption: A typical experimental workflow for the GC-MS analysis of indole isomers.

    Step-by-Step Experimental Protocol:
    • Sample Preparation:

      • Accurately weigh approximately 1 mg of the indole isomer sample.

      • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane) to create a 1 mg/mL stock solution.

      • Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (typically in the low µg/mL range).

    • Gas Chromatography (GC) Conditions:

      • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

      • Column: A non-polar or medium-polarity capillary column is recommended (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).

      • Oven Program: Start at a low temperature (e.g., 80°C) and ramp at a moderate rate (e.g., 10°C/min) to a final temperature that ensures elution of the analytes (e.g., 280°C).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometry (MS) Conditions:

      • Ion Source: Electron Ionization (EI) at a standard energy of 70 eV.

      • Ion Source Temperature: Typically maintained at 230°C.

      • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer scanning a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-300).

      • Data Acquisition: Full scan mode to obtain complete mass spectra.

    Predicted Fragmentation Patterns: 3-Methyl-4-vinyl-1H-indole vs. Isomers

    In the absence of a library spectrum for 3-methyl-4-vinyl-1H-indole (Molecular Weight: 157.21 g/mol ), we can predict its fragmentation based on established principles. We will compare it with two plausible isomers: 2-methyl-5-vinyl-1H-indole and 5-methyl-2-vinyl-1H-indole.

    Fragment Ion (m/z) Proposed Structure/Origin Predicted Relative Abundance (3-Methyl-4-vinyl-1H-indole) Predicted Relative Abundance (Isomers) Notes
    157Molecular Ion [M]+•HighHighThe molecular ion is expected to be prominent for all isomers.
    156[M-H]+ModerateModerate to HighLoss of a hydrogen radical, likely from the methyl or vinyl group, or the N-H.
    142[M-CH3]+ModerateHigh (for 2-methyl isomer)Loss of a methyl radical. This is expected to be a significant fragment for isomers with a methyl group at a position that favors cleavage.
    130[M-C2H3]+ or [M-HCN]+Moderate to HighModerate to HighLoss of a vinyl radical or hydrogen cyanide. The loss of HCN is characteristic of the indole ring.
    129[M-C2H4]+•ModerateModerateLoss of ethylene via a rearrangement.
    115[M-C2H3-HCN]+Low to ModerateLow to ModerateSequential loss of a vinyl radical and hydrogen cyanide.
    91Tropylium ion (C7H7+)LowLowWhile possible through rearrangement, direct formation of a prominent tropylium ion is less likely from these structures compared to compounds with a benzylic C-C bond to a larger substituent.
    Predicted Fragmentation of 3-Methyl-4-vinyl-1H-indole

    The proximity of the methyl and vinyl groups at positions 3 and 4 could lead to unique interactions and rearrangements upon ionization.

    Fragmentation_3_Methyl_4_vinyl M [M]+• (m/z 157) M_minus_H [M-H]+ (m/z 156) M->M_minus_H - H• M_minus_CH3 [M-CH3]+ (m/z 142) M->M_minus_CH3 - CH3• M_minus_HCN [M-HCN]+• (m/z 130) M->M_minus_HCN - HCN

    Caption: Predicted primary fragmentation pathways for 3-methyl-4-vinyl-1H-indole.

    A key fragmentation is the loss of a methyl radical (-15 Da) to form an ion at m/z 142. The loss of a hydrogen radical (-1 Da) to yield an ion at m/z 156 is also highly probable. The characteristic loss of HCN (-27 Da) from the indole ring would result in a fragment at m/z 130.

    Differentiating Isomers
    • 2-Methyl-5-vinyl-1H-indole: The fragmentation pattern is expected to be broadly similar. However, the relative abundance of the [M-CH3]+ fragment at m/z 142 might be different due to the altered electronic environment and steric factors.

    • 5-Methyl-2-vinyl-1H-indole: For this isomer, the vinyl group is at the 2-position, which can influence the stability of the resulting ions. We might observe a more pronounced loss of the vinyl group or different rearrangement pathways compared to the other isomers.

    The key to distinguishing these isomers lies in the subtle but reproducible differences in the relative abundances of their fragment ions. High-resolution mass spectrometry can further aid in confirming the elemental composition of each fragment, adding another layer of confidence to the identification.

    Advanced Mass Spectrometric Techniques for Isomer Resolution

    When chromatographic separation and standard EI fragmentation are insufficient for unambiguous isomer identification, more advanced mass spectrometry techniques can be employed:

    • Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion (or a primary fragment ion) and subjecting it to collision-induced dissociation (CID), unique secondary fragmentation patterns can be generated for each isomer. These differences can be more pronounced than those observed in the primary mass spectrum.

    • Chemical Ionization (CI): This "softer" ionization technique often results in less fragmentation and a more abundant protonated molecule [M+H]+. The subsequent MS/MS of this ion can provide different and complementary fragmentation information compared to EI.

    • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge in the gas phase before they enter the mass spectrometer. Isomers with different three-dimensional structures will have different drift times, allowing for their separation and individual analysis.

    Conclusion

    The differentiation of indole isomers is a critical task in many scientific disciplines. While the absence of a library spectrum for a novel compound like 3-methyl-4-vinyl-1H-indole presents a challenge, a systematic approach based on fundamental principles of mass spectrometric fragmentation can provide a robust framework for its identification and differentiation from its isomers. By combining chromatographic separation with a careful analysis of fragmentation patterns, and employing advanced techniques when necessary, researchers can confidently elucidate the structure of these important molecules.

    References

    • Retro Diels Alder (RDA) fragmentation is shown by six membered unsaturated cyclic compounds. RDA is a reversal of a Diels-Alder cycloaddition reaction. In this fragmentation diene and dienophiles are generated. Diversified examples are discussed in this lecture. RDA can be used to distinguish isomers. Available at: [Link]

    • Mass Spectrometry: Fragmentation Pattern in Alkane & Alkene. Available at: [Link]

    • Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC. Available at: [Link]

    • General Fragmentation Modes. Available at: [Link]

    • Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry | The Journal of Organic Chemistry. Available at: [Link]

    • The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results - MDPI. Available at: [Link]

    • Retro Diels–Alder Fragmentation of Fulvene–Maleimide Bioconjugates for Mass Spectrometric Detection of Biomolecules | Analytical Chemistry. Available at: [Link]

    • Retro Diels—Alder Fragmentation of the Derivatives of Oxazinono—benzothiazepine in Mass spectrometry. Available at: [Link]

    • mass spectrometry: tropylium ion - YouTube. Available at: [Link]

    • Studies in Organic Mass Spectrometry. Part 25. Benzyl Ion Formation in Chemical Ionisation (Methane or Isobutane) of Some Ortho-Alkylhetero-Substituted Diphenylcarbinols - PubMed. Available at: [Link]

    • Information from Mass Spectrometry - chemconnections. Available at: [Link]

    • Formation of the(M −1) + Ions of Methylindoles in - SciSpace. Available at: [Link]

    • Catabolic Pathway for the Production of Skatole and Indoleacetic Acid by the Acetogen Clostridium drakei, Clostridium scatologenes, and Swine Manure - PMC. Available at: [Link]

    • Indole, 3-methyl- - the NIST WebBook. Available at: [Link]

    • Mass spectrometry of simple indoles - ACS Publications. Available at: [Link]

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    Validation

    A Comparative Guide to the Diels-Alder Reactivity of Vinylindoles: Spotlight on 3-Methyl-4-vinyl-1H-indole

    For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of complex cyclic systems.[1] Its abi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of complex cyclic systems.[1] Its ability to form six-membered rings with high regio- and stereocontrol has made it an invaluable tool in the synthesis of natural products and novel therapeutic agents.[1] Among the various dienes employed in this powerful transformation, vinylindoles have emerged as particularly valuable precursors for the synthesis of carbazole frameworks, a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[2][3]

    This guide provides a comparative analysis of the Diels-Alder reactivity of different vinylindole isomers, with a special focus on the predicted behavior of 3-Methyl-4-vinyl-1H-indole. While extensive experimental data exists for 2- and 3-vinylindoles, the reactivity of 4-vinylindoles remains a less explored frontier. This document aims to bridge this gap by integrating established principles of cycloaddition reactions with available experimental evidence to offer a predictive overview for researchers venturing into this area.

    The Indole Nucleus: An Electronic Powerhouse in Diels-Alder Reactions

    The indole ring system is inherently electron-rich, a characteristic that significantly influences the reactivity of its vinyl-substituted derivatives in normal-electron-demand Diels-Alder reactions. In this scenario, the vinylindole acts as the electron-rich diene, reacting with an electron-deficient dienophile. The rate of these reactions is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. This principle is governed by frontier molecular orbital (FMO) theory, which posits that the reaction is facilitated by a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[4][5]

    A Tale of Two Isomers: The Well-Trodden Paths of 2- and 3-Vinylindoles

    The vast majority of research on vinylindole Diels-Alder reactions has centered on the 2- and 3-substituted isomers. Their reactivity profiles provide a crucial baseline for understanding other, less-studied analogs.

    3-Vinylindoles: These are perhaps the most extensively studied vinylindoles in [4+2] cycloadditions. They readily react with a variety of dienophiles, including maleimides, quinones, and α,β-unsaturated ketones, to afford tetrahydrocarbazoles, which can be subsequently aromatized.[2][3][6] The reaction often proceeds through a concerted mechanism, although asynchronous or stepwise pathways have been suggested to contribute to the sometimes variable diastereoselectivity. Organocatalytic asymmetric variants of this reaction have been developed, providing access to enantioenriched carbazole derivatives.[7][8]

    2-Vinylindoles: These isomers are also competent dienes in Diels-Alder reactions. Studies have shown that they participate in cycloadditions with total regio- and diastereoisomeric control, consistent with a HOMO(diene)/LUMO(dienophile)-controlled mechanism.[9] Similar to their 3-vinyl counterparts, they serve as excellent precursors for tetrahydrocarbazoles.[10][11][12]

    The general reactivity trend and outcomes for these isomers are summarized below:

    Vinylindole IsomerTypical DienophilesGeneral YieldsStereoselectivityMechanistic Notes
    2-Vinylindole Maleimides, α,β-unsaturated carbonylsGood to ExcellentHighGenerally concerted, HOMO-controlled
    3-Vinylindole Maleimides, Quinones, α,β-unsaturated carbonylsGood to ExcellentVariableCan exhibit contributions from stepwise pathways

    The Uncharted Territory: Predicting the Reactivity of 3-Methyl-4-vinyl-1H-indole

    Direct experimental data on the Diels-Alder reactions of 3-Methyl-4-vinyl-1H-indole is scarce in the current literature. However, by applying fundamental principles of organic chemistry, we can construct a well-reasoned prediction of its behavior in comparison to the more established isomers.

    Electronic Effects: The Dual Influence of the Methyl Group

    The introduction of a methyl group at the C3 position of the 4-vinylindole scaffold is expected to have a twofold electronic effect:

    • Inductive Effect: The methyl group is a weak electron-donating group through induction. This effect will slightly increase the electron density of the indole ring system.

    • Hyperconjugation: The methyl group can also donate electron density through hyperconjugation with the π-system of the indole.

    Both of these effects will enrich the electron density of the diene system, raising the energy of its HOMO. According to FMO theory, a higher energy HOMO will lead to a smaller HOMO-LUMO gap with electron-deficient dienophiles, thus increasing the rate of the Diels-Alder reaction compared to an unsubstituted 4-vinylindole.

    Steric Considerations: A Potential Hindrance

    The placement of the methyl group at C3, adjacent to the C4-vinyl group, introduces a potential for steric hindrance. This steric crowding could manifest in several ways:

    • Conformational Preference: The methyl group may influence the preferred conformation of the vinyl group, potentially disfavoring the s-cis conformation required for the Diels-Alder reaction. This would lead to a higher activation energy and a slower reaction rate.

    • Approach of the Dienophile: The methyl group could sterically hinder the approach of the dienophile to the diene, again increasing the activation energy.

    The interplay between the rate-enhancing electronic effects and the potentially rate-diminishing steric effects will ultimately determine the overall reactivity of 3-Methyl-4-vinyl-1H-indole.

    Comparison with 4-Vinylimidazole: An Aza-Analog Perspective

    While not a direct comparison, the study of 4-vinylimidazoles in Diels-Alder reactions can offer some insights. 4-Vinylimidazoles have been shown to engage in cycloadditions at room temperature to give high yields of the initial cycloadduct as a single stereoisomer. This suggests that the 4-vinylheterocycle framework is indeed a viable diene. The more electron-rich nature of the indole ring compared to imidazole would suggest that 4-vinylindoles should be even more reactive in normal-electron-demand Diels-Alder reactions.

    Mechanistic and Workflow Diagrams

    To visualize the concepts discussed, the following diagrams are provided.

    Diels_Alder_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Diene Vinylindole (Diene) TS [4+2] Cyclic Transition State Diene->TS Dienophile Dienophile Dienophile->TS Adduct Tetrahydrocarbazole Adduct TS->Adduct Cycloaddition Carbazole Carbazole Adduct->Carbazole Aromatization (e.g., oxidation)

    Caption: General mechanism of the Diels-Alder reaction of a vinylindole.

    Experimental_Workflow Start Combine Vinylindole, Dienophile, and Solvent in Reaction Vessel Reaction Heat Reaction Mixture (or add Lewis Acid Catalyst) Start->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Workup Quench Reaction and Perform Aqueous Workup Monitoring->Workup Reaction Complete Purification Purify Crude Product (Column Chromatography) Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis Aromatization Optional: Aromatize Adduct (e.g., with DDQ) Analysis->Aromatization If Tetrahydrocarbazole Isolated Final_Product Isolated Carbazole Derivative Aromatization->Final_Product

    Caption: A typical experimental workflow for a vinylindole Diels-Alder reaction.

    Experimental Protocol: A Representative Diels-Alder Reaction of a 3-Vinylindole

    This protocol is adapted from established procedures for the synthesis of tetrahydrocarbazoles and serves as a validated starting point for exploring the reactivity of new vinylindoles.

    Materials:

    • 3-Vinylindole (1.0 eq)

    • N-Phenylmaleimide (1.1 eq)

    • Toluene (or other suitable high-boiling solvent)

    • p-Toluenesulfonic acid (p-TsOH) (0.2 eq, optional catalyst)

    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (for aromatization)

    • Standard laboratory glassware and purification apparatus

    Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 3-vinylindole (1.0 mmol), N-phenylmaleimide (1.1 mmol), and toluene (10 mL).

    • If catalysis is desired, add p-TsOH (0.2 mmol).

    • Heat the reaction mixture to reflux (or a lower temperature, e.g., 60-80 °C, depending on the reactivity of the substrates) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude tetrahydrocarbazole adduct can be purified by column chromatography on silica gel.

    • Aromatization (Optional): To a solution of the purified tetrahydrocarbazole adduct in a suitable solvent (e.g., acetonitrile or toluene), add DDQ (1.2 eq).

    • Stir the mixture at room temperature until the reaction is complete (as monitored by TLC).

    • Remove the solvent under reduced pressure and purify the resulting carbazole by column chromatography.

    Conclusion and Future Outlook

    While 2- and 3-vinylindoles have been extensively utilized as dienes in Diels-Alder reactions for the synthesis of carbazoles, 4-vinylindoles represent an underexplored class of substrates. Based on fundamental electronic and steric principles, it is predicted that 3-Methyl-4-vinyl-1H-indole will be a reactive diene, with its electron-donating methyl group enhancing the reaction rate. However, potential steric hindrance from the C3-methyl group may temper this reactivity.

    The true potential of 3-Methyl-4-vinyl-1H-indole and other 4-vinylindoles in the synthesis of novel carbazole-containing compounds awaits experimental validation. Future research in this area will undoubtedly uncover new reactivity patterns and provide access to a wider range of complex heterocyclic structures for applications in drug discovery and materials science.

    References

    • Anonymous. (2023, February 28). Synthesis of tetrahydrocarbazoles through a radical cation [4+2] cycloaddition reaction of 2-vinylindoles. AIR Unimi. Retrieved from [Link]

    • Anonymous. (2021, September 16). Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels–Alder reaction. Beilstein Journals. Retrieved from [Link]

    • Anonymous. (2006, September 29). Synthesis of new 2-vinylation products of indole via a Michael-type addition reaction with dimethyl acetylenedicarboxylate and their Diels-Alder reactivity as precursors of new carbazoles. PubMed. Retrieved from [Link]

    • Anonymous. (2014, February 5). First Inverse Electron-Demand Diels−Alder Methodology of 3‑Chloroindoles and Methyl Coumalate to Carbazoles. ACS Publications. Retrieved from [Link]

    • Anonymous. (n.d.). 2- and 3-Vinylindoles as 4π Components in Cycloaddition Reactions. AIR Unimi. Retrieved from [Link]

    • Anonymous. (2023, February 17). Synthesis of tetrahydrocarbazoles through a radical cation [4+2] cycloaddition reaction of 2-vinylindoles. RSC Publishing. Retrieved from [Link]

    • Anonymous. (n.d.). [4+2] Cycloaddition Reactions of Indole Derivatives. ResearchGate. Retrieved from [Link]

    • Anonymous. (2023, February 17). Synthesis of tetrahydrocarbazoles through a radical cation [4+2] cycloaddition reaction of 2-vinylindoles. Chemical Communications (RSC Publishing). DOI:10.1039/D2CC06723D. Retrieved from [Link]

    • Anonymous. (2010, July 2). Thermal 1,3-trityl migrations in Diels-Alder domino reactions of 1-trityl-4-vinyl-1H-imidazoles. PubMed. Retrieved from [Link]

    • Anonymous. (2021, September 16). Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels–Alder. Beilstein Journals. Retrieved from [Link]

    • Anonymous. (n.d.). Diels–Alder reaction. Wikipedia. Retrieved from [Link]

    • Anonymous. (n.d.). Frontier Orbital Theory in Organic Reactivity. University of California, Davis. Retrieved from [Link]

    • Anonymous. (2021, November 8). Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. MDPI. Retrieved from [Link]

    • Anonymous. (2021, November 24). Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. PMC - NIH. Retrieved from [Link]

    • Anonymous. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]

    • Anonymous. (2021, November 8). Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. PMC. Retrieved from [Link]

    • Anonymous. (n.d.). Diels-Alder Reaction. Organic Chemistry Portal. Retrieved from [Link]

    • Anonymous. (2024, April 5). Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. ResearchGate. Retrieved from [Link]

    • Anonymous. (2020, January 24). Synthesis of Cyclohepta[b]indoles by (4 + 3) Cycloaddition of 2-Vinylindoles or 4H-Furo[3,2-b]indoles with Oxyallyl Cations. The Journal of Organic Chemistry. Retrieved from [Link]

    • Anonymous. (2022, October 31). Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohe. Knowledge UChicago. Retrieved from [Link]

    • Anonymous. (2025, August 7). Regioselective Diels-Alder Reactions of 3-Vinylindoles with Quinones. ResearchGate. Retrieved from [Link]

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    Safety & Regulatory Compliance

    Safety

    A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methyl-4-vinyl-1H-indole

    This guide provides essential safety protocols and operational plans for the handling and disposal of 3-Methyl-4-vinyl-1H-indole (CAS: 849691-43-6).[1] As a novel compound, specific toxicological data is limited. Therefo...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides essential safety protocols and operational plans for the handling and disposal of 3-Methyl-4-vinyl-1H-indole (CAS: 849691-43-6).[1] As a novel compound, specific toxicological data is limited. Therefore, this directive is built upon a rigorous, evidence-based assessment of its structural analogs—indole, 3-methylindole (skatole), and vinyl-substituted aromatics. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage risk effectively, ensuring personal safety and experimental integrity.

    Hazard Assessment: The 'Why' Behind the Precaution

    Understanding the causality behind safety protocols is the bedrock of a secure laboratory environment. A chemical's structure dictates its reactivity and toxicological profile. For 3-Methyl-4-vinyl-1H-indole, we must consider the hazards posed by its three key functional components.

    • The Indole Core: The foundational indole ring itself is known to cause irritation to the eyes, skin, and respiratory tract.[2] Safety data for indole classifies it as harmful if swallowed and toxic in contact with skin, necessitating robust barrier protection.[3]

    • The 3-Methylindole (Skatole) Moiety: This is the most significant contributor to the compound's potential toxicity. 3-Methylindole is a known pneumotoxicant, causing acute lung injury, edema, and emphysema in animal models.[4] Its toxicity is mediated by metabolic activation in the lung by cytochrome P-450 enzymes into reactive intermediates that can induce cell death (apoptosis).[4][5] This dictates the absolute necessity of superior respiratory protection.

    • The Vinyl Group: Vinyl-substituted aromatic compounds, such as vinyl toluene, are known to be respiratory tract irritants.[6] This functional group can also increase the reactivity of the molecule.

    Core Personal Protective Equipment (PPE) Recommendations

    A multi-layered PPE strategy is mandatory for all work involving 3-Methyl-4-vinyl-1H-indole. The selection of PPE is directly correlated with the task's potential for exposure.

    Task / OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
    Storage & Transport (Closed Containers) Safety GlassesNitrile GlovesLab CoatNot required (if no risk of spill/leak)
    Weighing of Solid / Sample Preparation Chemical Safety Goggles & Face ShieldDouble-gloved NitrileChemical-Resistant Lab Coat (fully fastened)Mandatory: Certified Chemical Fume Hood
    Solution Preparation & Transfers Chemical Safety Goggles & Face ShieldDouble-gloved NitrileChemical-Resistant Lab Coat (fully fastened)Mandatory: Certified Chemical Fume Hood
    Running Reactions / Analysis Chemical Safety GogglesDouble-gloved NitrileChemical-Resistant Lab Coat (fully fastened)Mandatory: Certified Chemical Fume Hood
    Spill Cleanup / Emergency Response Chemical Safety Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesChemical-Resistant Suit/ApronNIOSH-approved respirator with organic vapor cartridges
    Rationale for PPE Selection:
    • Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and vapors.[7] A full-face shield worn over goggles is required when there is any risk of splashing, such as during solution transfers or spill cleanup.[8][9]

    • Hand Protection: Nitrile gloves offer good resistance to a wide range of organic compounds.[10][11] Given the dermal toxicity of the indole scaffold[3], double-gloving is a mandatory practice to protect against undetected pinholes or rapid permeation. Gloves must be changed immediately if contamination is suspected.[12] For indole specifically, materials like 4H, Responder, and Tychem are also highly recommended for extended contact.[13]

    • Body Protection: A flame-resistant lab coat should be worn at a minimum.[9] It must be kept fully fastened to protect underlying clothing and skin.[12] For larger-scale operations or significant spill risk, a chemical-resistant apron or disposable suit is necessary.

    • Respiratory Protection: This is the most critical control. Due to the established pneumotoxicity of 3-methylindole[4], all handling of 3-Methyl-4-vinyl-1H-indole that could generate dust or vapors must be performed within a certified and properly functioning chemical fume hood.[7][8] This engineering control is the primary barrier against inhalation. A respirator is reserved for non-routine situations like a major spill or fume hood failure.

    Operational Plan: A Step-by-Step Protocol

    Adherence to a strict, repeatable workflow minimizes the risk of exposure and contamination.

    Pre-Operational Safety Check
    • Verify Fume Hood Functionality: Confirm the fume hood has a current certification and that the airflow monitor indicates normal operation.

    • Clear the Workspace: Remove all non-essential items from the fume hood to prevent contamination and improve workflow.[9]

    • Assemble Materials: Place all necessary chemicals, glassware, and equipment inside the fume hood before beginning work.

    • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and spill kit.[14]

    Donning PPE: The Correct Sequence
    • Lab Coat: Don a clean, fully-fastened lab coat.

    • First Pair of Gloves: Put on the first pair of nitrile gloves.

    • Second Pair of Gloves: Put on the second pair of nitrile gloves, ensuring they extend over the cuffs of the lab coat.

    • Goggles and Face Shield: Put on chemical safety goggles, followed by a face shield.

    Doffing PPE: Avoiding Self-Contamination

    This sequence is critical to prevent transferring contaminants from the PPE to your skin or clothing.

    • Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the external surface with your bare skin. Dispose of them in the designated hazardous waste container.[15]

    • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

    • Lab Coat: Remove the lab coat, folding the contaminated exterior inward. Place it in a designated receptacle for lab laundry or disposal.

    • Inner Gloves: Remove the final pair of gloves using the same technique as the first.

    • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[10][16]

    Emergency and Disposal Procedures

    Spill Response
    • Small Spill (inside fume hood):

      • Alert personnel in the immediate area.[10]

      • Use a chemical spill kit with an inert absorbent material to contain and absorb the spill.

      • Carefully scoop the absorbed material into a designated hazardous waste container.

      • Decontaminate the area with an appropriate solvent, followed by soap and water.

    • Large Spill (outside fume hood):

      • Evacuate: Immediately evacuate the laboratory, alerting all personnel.

      • Isolate: Close the laboratory doors and prevent re-entry.

      • Report: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

    Exposure Response
    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17] Seek immediate medical attention.[3]

    • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[18] Seek immediate medical attention.[3]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16]

    Waste Disposal Plan

    All materials contaminated with 3-Methyl-4-vinyl-1H-indole are considered hazardous waste.

    • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[10]

    • Containment: Collect all solid waste (gloves, wipes, absorbent material) and liquid waste in separate, clearly labeled, and sealable hazardous waste containers.[15]

    • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "3-Methyl-4-vinyl-1H-indole".

    • Disposal: Arrange for pickup and disposal through your institution's EHS department, following all local, state, and federal regulations.[18]

    Visualization of Safety Workflow

    The following diagram illustrates the critical decision-making and operational flow for safely handling 3-Methyl-4-vinyl-1H-indole.

    PPE_Workflow cluster_prep Phase 1: Preparation & Assessment cluster_ppe Phase 2: Protection & Handling cluster_post Phase 3: Decontamination & Disposal start Start: New Task with 3-Methyl-4-vinyl-1H-indole assess Hazard Assessment: - Pneumotoxicity Risk - Dermal/Eye Irritant - Inhalation Hazard start->assess controls Select Engineering Controls: Primary: Chemical Fume Hood Secondary: Safety Shower/Eyewash assess->controls ppe_select Select & Don PPE: - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat controls->ppe_select handling Safe Handling Protocol: - Weighing/Transfers in Hood - Minimize Dust/Aerosol - Keep Containers Closed ppe_select->handling emergency Emergency Occurs? handling->emergency decon Decontaminate Workspace emergency->decon No emergency_response Execute Emergency Protocol: - Evacuate/Isolate - First Aid - Report to EHS emergency->emergency_response Yes doff Doff PPE Correctly (Contamination Avoidance) decon->doff waste Segregate & Label Hazardous Waste doff->waste end End: Task Complete & Hands Washed waste->end emergency_response->decon

    Caption: Workflow for safe handling of 3-Methyl-4-vinyl-1H-indole.

    This comprehensive guide provides the framework for safely handling 3-Methyl-4-vinyl-1H-indole. Always remember that the foundation of laboratory safety is a combination of knowledge, proper equipment, and disciplined procedure. When in doubt, consult your institution's Environmental Health & Safety department.

    References

    • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
    • How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog.
    • Best Practices for Avoiding Incidents With Reactive Chemicals. (2013, September 18). American Laboratory. [Link]

    • Standard Operating Procedures for Working with Dangerously Reactive Chemicals. University of Prince Edward Island (UPEI).
    • indole (C8H7N). GazFinder. [Link]

    • Chapter 5: Highly Reactive Chemicals. University of Nevada, Reno. [Link]

    • OSHA Glove Selection Chart. University of California, Santa Cruz - Environmental Health and Safety. [Link]

    • Safety and Waste Disposal Information. Organic Syntheses. [Link]

    • Ansell Chemical Resistance Glove Chart. University of Pittsburgh - Environment, Health and Safety. [Link]

    • Chemical Resistant Gloves Guide. Oxford University. [Link]

    • Chemical resistant gloves. Kerbl. [Link]

    • Nichols, W. K., et al. (2003). 3-methylindole-induced toxicity to human bronchial epithelial cell lines. Toxicological Sciences, 71(2), 229–236. [Link]

    • LLG-Gloves Nitrile Chemical resistance. Lab Logistics Group GmbH. [Link]

    • Working with Hazardous Chemicals. Organic Syntheses. [Link]

    • Bray, T. M., & Kirkland, J. B. (1990). The metabolic basis of 3-methylindole-induced pneumotoxicity. Pharmacology & Therapeutics, 46(1), 105–118. [Link]

    • 3-Methylindole-Induced Toxicity to Human Bronchial Epithelial Cell Lines. ResearchGate. [Link]

    • In-silico ADME and toxicity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science. [Link]

    • Compound Vinyl toluene (o-, m-, p-) and mix of o-, m-, and p-vinyl. EU-LCI. [Link]

    • Methyl vinyl ether. Publisso. [Link]

    • Vinyl benzotriazole to indole: an iodine-mediated denitrogenative transannulation approach for the synthesis of indoles. Chemical Communications (RSC Publishing). [Link]

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